Product packaging for 4-(Piperidin-4-ylmethyl)phenol(Cat. No.:CAS No. 66414-17-3)

4-(Piperidin-4-ylmethyl)phenol

Cat. No.: B1611844
CAS No.: 66414-17-3
M. Wt: 191.27 g/mol
InChI Key: GHBKSHYCSYZXOW-UHFFFAOYSA-N
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Description

Overview of Phenol (B47542) and Piperidine (B6355638) Scaffolds as Pharmacophores in Medicinal Chemistry

Phenol and piperidine rings are recognized as "privileged scaffolds" in medicinal chemistry, a designation given to molecular frameworks that are capable of binding to multiple biological targets. nih.govmdpi.comresearchgate.net The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs found in pharmaceutical agents and natural alkaloids. researchgate.netmdpi.comresearchgate.net Its presence in a molecule often confers properties such as basicity, structural flexibility, and enhanced membrane permeability, which can be critical for a compound's pharmacokinetic profile. researchgate.net

The phenol group, consisting of a hydroxyl group attached to an aromatic ring, is a key pharmacophoric feature due to its ability to act as a hydrogen bond donor and acceptor. smolecule.com This functionality allows for crucial interactions with biological macromolecules like enzymes and receptors. The acidic nature of the phenolic hydroxyl group (typically with a pKa around 10) also plays a significant role in its molecular interactions. The strategic combination of these two scaffolds in a single molecule, as seen in 4-(Piperidin-4-ylmethyl)phenol, creates a bifunctional entity with a rich potential for biological activity. smolecule.com

Rationale for Investigating this compound in Contemporary Chemical and Biological Sciences

The specific arrangement of the phenol and piperidine moieties in this compound makes it a subject of considerable interest in modern research. The compound's structure is a template for investigating interactions with various biological targets. For instance, research on its hydrochloride salt has pointed towards potential applications in neuropharmacology, with studies exploring its interaction with serotonin (B10506) and norepinephrine (B1679862) transporters, which are implicated in mood regulation. smolecule.com This suggests a potential for developing novel antidepressant or anxiolytic agents. smolecule.com

Furthermore, the structural similarity of the piperidine scaffold to components of known analgesics, such as fentanyl analogs, provides a rationale for investigating the pain-relieving properties of this compound derivatives. Beyond its potential biological activities, the compound is a valuable intermediate in chemical synthesis. It serves as a versatile building block, allowing chemists to construct more elaborate molecules for use in materials science and the development of new bioactive compounds. smolecule.com The reactivity of both the phenol and piperidine groups allows for a wide range of chemical modifications. smolecule.com

Historical Context of Research on Piperidine-Substituted Phenols and Related Analogs

Research into piperidine-substituted phenols is part of a long-standing effort in medicinal chemistry to develop new therapeutic agents. mdpi.com The synthesis and evaluation of molecules containing these linked scaffolds have been ongoing for decades, leading to a vast library of compounds with diverse pharmacological properties. ajchem-a.com The development of synthetic methodologies, such as the Mannich reaction and reductive amination, has been crucial in this endeavor, allowing for the efficient production of these compounds. arkat-usa.org Infrared light has also been explored as a non-conventional energy source to accelerate these reactions, resulting in high yields in short timeframes. arkat-usa.org

The historical investigation of related analogs provides context for the current interest in this compound. For example, the study of fentanyl and its derivatives, which feature a core piperidine structure, has significantly advanced the field of opioid receptor pharmacology. Crystallographic studies of similar molecules, such as 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, have provided valuable insights into the solid-state conformation and intermolecular interactions of this class of compounds. researchgate.net These studies consistently show that the piperidine ring adopts a stable chair conformation, which helps in predicting how these molecules might bind to their biological targets. researchgate.net The continuous exploration of such piperidine-containing structures underscores their established importance in the quest for new and effective bioactive molecules. ajchem-a.com

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
CAS Number 66414-17-3 calpaclab.comchemsrc.combldpharm.comalfa-chemistry.com
Molecular Formula C₁₂H₁₇NO calpaclab.comalfa-chemistry.com
Molecular Weight 191.27 g/mol calpaclab.comalfa-chemistry.com
Density 1.067 g/cm³ chemsrc.com
Boiling Point 343ºC at 760 mmHg chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B1611844 4-(Piperidin-4-ylmethyl)phenol CAS No. 66414-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(piperidin-4-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-3-1-10(2-4-12)9-11-5-7-13-8-6-11/h1-4,11,13-14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBKSHYCSYZXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588782
Record name 4-[(Piperidin-4-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66414-17-3
Record name 4-[(Piperidin-4-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Piperidin 4 Ylmethyl Phenol

Established Synthetic Pathways for 4-(Piperidin-4-ylmethyl)phenol

Reductive Amination Strategies for Compound Synthesis

Reductive amination is a versatile and widely employed method for the formation of carbon-nitrogen bonds, making it a cornerstone in the synthesis of amines. researchgate.netharvard.edu This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. harvard.edu For the synthesis of this compound, a plausible reductive amination pathway would involve the reaction of 4-hydroxybenzaldehyde with a suitable piperidine (B6355638) precursor.

The process is valued for its operational simplicity and the wide availability of reagents. researchgate.net A variety of reducing agents can be employed, ranging from common metal hydrides to catalytic hydrogenation. Modern advancements have also introduced milder and more selective reagents like sodium cyanoborohydride and sodium triacetoxyborohydride, which can selectively reduce the iminium ion in the presence of the initial carbonyl group. harvard.edu Furthermore, the development of biocatalytic methods using enzymes such as imine reductases (IREDs) offers a sustainable and highly selective alternative to traditional chemical reductants.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentCharacteristicspH ConditionsNotes
H₂/Catalyst (e.g., Pd/C, Raney Ni) Catalytic hydrogenation; often requires pressure.Neutral to AcidicCan reduce other functional groups.
Sodium Borohydride (NaBH₄) Common hydride reagent.Neutral to BasicCan reduce aldehydes and ketones.
Sodium Cyanoborohydride (NaCNBH₃) Mild and selective for iminium ions.Acidic (pH ~6-7)Highly toxic byproducts. harvard.edu
Sodium Triacetoxyborohydride (Na(OAc)₃BH) Mild, selective, and less toxic alternative to NaCNBH₃.AcidicHigh functional group tolerance. harvard.edu
Imine Reductases (IREDs) Biocatalytic; highly stereoselective.Near-neutral"Green" chemistry approach.

Alkylation Approaches in this compound Synthesis

Alkylation reactions provide another fundamental route to forming carbon-carbon or carbon-heteroatom bonds. In the context of synthesizing this compound, alkylation could theoretically be applied in several ways, most notably through Friedel-Crafts type reactions to form the bond between the phenolic ring and the piperidinylmethyl side chain.

The Friedel-Crafts alkylation of phenols typically involves reacting the phenol (B47542) with an alkylating agent, such as an alkene or alcohol, in the presence of an acid catalyst. rsc.org Common catalysts include Brønsted acids like sulfuric acid and Lewis acids. researchgate.net However, these reactions can sometimes lead to a mixture of ortho- and para-substituted products and may be prone to over-alkylation. rsc.org Achieving high selectivity for the desired para-substituted product often requires careful optimization of reaction conditions, such as temperature, molar ratios of reactants, and the choice of catalyst. researchgate.net

A more controlled approach would involve the alkylation of a phenol with a pre-functionalized piperidine derivative, or the alkylation of a piperidine with a functionalized phenol, such as a 4-(halomethyl)phenol. This avoids direct alkylation on the sensitive phenolic ring.

Condensation Reactions in the Preparation of the Compound

Condensation reactions, particularly the Mannich reaction, are powerful tools for the aminoalkylation of acidic protons located on carbon atoms. arkat-usa.orgoarjbp.com This one-pot, three-component reaction involves the condensation of a compound with an active hydrogen (like phenol), formaldehyde, and a primary or secondary amine (like a piperidine derivative). arkat-usa.orgresearchgate.net

The reaction of a phenol with formaldehyde and a secondary amine, such as piperidine, typically yields ortho- and para-aminomethylated phenols. oarjbp.com The regioselectivity of the Mannich reaction with phenols can be influenced by the reaction conditions. Infrared irradiation has been explored as a non-conventional energy source to accelerate these reactions, leading to high yields in short timeframes under solvent-free conditions. arkat-usa.org

Catalytic Methods for Compound Synthesis (e.g., using CoFe₂O₄ nanoparticles)

Modern organic synthesis increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability. Heterogeneous catalysts, such as cobalt ferrite (CoFe₂O₄) nanoparticles, are of particular interest due to their unique magnetic and crystalline properties, which allow for easy separation from the reaction mixture using an external magnet and potential for recyclability.

CoFe₂O₄ nanoparticles have been demonstrated as effective catalysts in various organic transformations. While a direct application for the synthesis of this compound is not prominently documented, their utility in related reactions suggests potential applicability. For instance, ferrite-supported palladium nanoparticles have been used in the hydrogenation of nitroaromatics, a reaction type that can be part of a multi-step synthesis. Given their stability and catalytic activity, CoFe₂O₄ nanoparticles could potentially be employed in steps such as the catalytic hydrogenation required for a reductive amination pathway.

Advanced Synthetic Modifications and Derivatization Strategies for this compound Analogs

Derivatization of the parent this compound molecule is a key strategy for modulating its physicochemical properties and exploring structure-activity relationships. The phenolic moiety, in particular, offers a versatile handle for a wide range of chemical transformations.

Functionalization of the Phenolic Moiety

The phenolic hydroxyl group and the activated aromatic ring are prime sites for chemical modification. These functionalizations can be broadly categorized into reactions involving the hydroxyl group and electrophilic substitution on the aromatic ring.

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can be readily converted into ethers or esters.

Etherification: The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a classic method for preparing phenyl ethers. Other alkylating agents like dimethyl sulfate can also be used. mdpi.com

Esterification: Phenolic esters can be formed by reacting the phenol with acyl chlorides or acid anhydrides, often in the presence of a base. The Schotten-Baumann reaction is a specific example using an acyl chloride in the presence of a dilute base. wikipedia.org

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.orgbyjus.com This allows for the introduction of various substituents onto the benzene (B151609) ring.

Halogenation: Phenols react readily with halogens like bromine, even in the absence of a Lewis acid catalyst, to yield halogenated derivatives. byjus.comgoogle.com The reaction with bromine water typically leads to polysubstitution, forming 2,4,6-tribromophenol. byjus.com

Nitration: Treatment of phenols with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.commlsu.ac.in

Sulfonation: The reaction with sulfuric acid can produce either the ortho- or para-hydroxybenzenesulfonic acid, depending on the reaction temperature. mlsu.ac.in

Friedel-Crafts Reactions: While the hydroxyl group can complicate Friedel-Crafts alkylation and acylation, these reactions can be performed under specific conditions to introduce alkyl or acyl groups onto the ring. libretexts.org

Table 2: Selected Derivatization Reactions of the Phenolic Moiety

Reaction TypeReagents and ConditionsFunctional Group IntroducedProduct Type
Etherification (Williamson) 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (R-X)Alkoxy (-OR)Phenyl Ether
Esterification Acyl Halide (RCOCl) or Anhydride ((RCO)₂O), BaseAcyloxy (-OCOR)Phenyl Ester
Nitration Dilute HNO₃, Low TemperatureNitro (-NO₂)Nitrophenol
Halogenation Br₂ in CS₂ or CCl₄Bromo (-Br)Bromophenol
Sulfonation Concentrated H₂SO₄Sulfonic Acid (-SO₃H)Phenolsulfonic Acid
Kolbe-Schmitt Reaction 1. NaOH 2. CO₂, High PressureCarboxyl (-COOH)Hydroxybenzoic Acid

These synthetic modifications allow for the systematic alteration of the molecule's electronic properties, lipophilicity, and hydrogen-bonding capabilities, enabling the generation of a diverse library of analogs for further investigation.

Structural Modifications of the Piperidine Ring

The secondary amine within the piperidine ring of this compound is a primary site for structural modification, allowing for the introduction of diverse functionalities through N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for altering a compound's physicochemical properties.

N-alkylation is typically achieved by reacting the piperidine nitrogen with an alkyl halide. To neutralize the acid generated during the reaction and drive the process to completion, a base such as potassium carbonate is often employed in a polar aprotic solvent like dimethylformamide (DMF). For less reactive alkylating agents, the use of a stronger base, such as sodium hydride, may be necessary to achieve the desired product.

N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This reaction can be performed using various acylating agents, such as acid chlorides or acid anhydrides, often in the presence of a base to scavenge the acidic byproduct. These modifications can significantly impact the molecule's electronic properties and biological interactions.

Table 1: Representative N-Alkylation and N-Acylation Reactions for Piperidine Scaffolds

Reaction Type Reagents Base Solvent Product Type
N-Alkylation Alkyl Halide (R-X) K₂CO₃ DMF N-Alkyl Piperidine

| N-Acylation | Acid Chloride (RCOCl) | Triethylamine | Dichloromethane | N-Acyl Piperidine (Amide) |

Exploration of Mannich Reaction Pathways for Derivative Synthesis

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine, resulting in the formation of a β-amino carbonyl compound known as a Mannich base. oarjbp.com This reaction is a cornerstone in organic synthesis for the aminomethylation of various substrates, including phenols. oarjbp.comnih.govjofamericanscience.org

In the context of this compound, the phenolic ring possesses active hydrogen atoms at the ortho positions relative to the hydroxyl group, making it a suitable substrate for a subsequent Mannich reaction. By reacting this compound with formaldehyde and a secondary amine (such as morpholine or another piperidine derivative), it is possible to introduce an additional aminomethyl group onto the phenolic ring. nih.govarkat-usa.org This pathway allows for the synthesis of more complex, polyfunctional molecules. The reaction conditions can be optimized, with some studies exploring non-conventional energy sources like infrared light to accelerate the reaction and achieve high yields in short timeframes.

The general mechanism involves the formation of an Eschenmoser-like salt (iminium ion) from the amine and formaldehyde, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the activated phenol ring. oarjbp.comjofamericanscience.org

Intramolecular Cyclization Approaches for Piperidine Scaffolds

While this compound itself is a stable molecule, its derivatives can be designed to undergo intramolecular cyclization to form more complex, fused, or bridged piperidine-containing scaffolds. nih.gov These approaches are critical for creating conformationally constrained analogues, which are valuable in drug discovery. researchgate.net

One potential strategy involves functionalizing both the piperidine nitrogen and the phenol group with reactive moieties that can cyclize. For instance, an N-alkylated derivative bearing a terminal electrophile could react with the phenoxide ion formed under basic conditions to create a new heterocyclic ring.

Another established method for forming piperidine rings is the reductive amination of δ-amino ketones or the cyclization of ϖ-amino fatty acids. nih.gov Derivatives of this compound could be elaborated into precursors that undergo such cyclization cascades. For example, a derivative could be synthesized to contain a linear amino-aldehyde structure, which could then be cyclized using a cobalt(II) catalyst. nih.gov The Dieckmann condensation is another powerful tool for ring closure, particularly in the synthesis of piperidones, which can be subsequently reduced to the corresponding piperidines. dtic.mil

Asymmetric Synthesis of Piperidine Derivatives

The synthesis of specific stereoisomers of piperidine derivatives is crucial, as the biological activity of chiral molecules often depends on their absolute configuration. nih.gov Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds.

Several strategies can be applied to generate chiral derivatives based on the this compound scaffold. One approach is the asymmetric hydrogenation of a corresponding pyridine precursor. nih.gov The use of chiral transition metal catalysts (e.g., based on rhodium or ruthenium) can induce stereoselectivity during the reduction of the aromatic ring, leading to a specific enantiomer of the resulting piperidine. nih.gov

Organocatalysis offers another powerful avenue for the asymmetric synthesis of highly functionalized piperidines. nih.gov Multicomponent cascade reactions, such as a Michael/aza-Henry/cyclization sequence, can construct complex piperidine rings with multiple stereocenters in a single pot with high enantioselectivity. nih.gov By designing appropriate precursors from this compound, these advanced catalytic methods could be employed to access novel and stereochemically defined derivatives.

Chemical Reactivity and Transformation Studies of this compound

The dual functionality of this compound dictates its chemical reactivity, with both the phenol group and the piperidine ring being susceptible to specific transformations.

Oxidation Reactions of the Phenol Group

Phenols undergo oxidation differently than aliphatic alcohols because they lack a hydrogen atom on the hydroxyl-bearing carbon. libretexts.orgopenstax.org Instead of forming aldehydes or carboxylic acids, the oxidation of a phenol typically yields a quinone. libretexts.orgopenstax.org The phenol group in this compound is expected to follow this reactivity pattern.

Treatment of this compound with a suitable oxidizing agent would lead to the formation of the corresponding p-benzoquinone derivative. A variety of oxidizing agents can accomplish this transformation, with common choices including sodium dichromate (Na₂Cr₂O₇) and potassium nitrosodisulfonate, also known as Fremy's salt [(KSO₃)₂NO]. libretexts.orgopenstax.org

These quinones are notable for their reversible oxidation-reduction (redox) properties. They can be readily reduced back to the corresponding hydroquinone (the original phenol) using mild reducing agents like sodium borohydride (NaBH₄) or tin(II) chloride (SnCl₂). libretexts.orgopenstax.org This redox capability is fundamental to the function of biological quinones, such as the ubiquinones (coenzyme Q), which are involved in cellular electron-transfer processes. libretexts.org

Table 2: Oxidation and Reduction of Phenolic Moieties

Transformation Substrate Reagent(s) Product
Oxidation Phenol Na₂Cr₂O₇ or (KSO₃)₂NO p-Benzoquinone

| Reduction | p-Benzoquinone | NaBH₄ or SnCl₂ | Hydroquinone (Phenol) |

Reduction Reactions Involving the Piperidine Ring

The piperidine ring in this compound is a saturated heterocycle and is, therefore, already in a fully reduced state. Direct reduction of this saturated ring is not a typical transformation under standard conditions. Instead, discussions of reduction reactions in this context generally refer to the synthetic steps used to form the piperidine ring from unsaturated precursors like pyridines or partially saturated intermediates like piperidones. nih.govdtic.mil

The most common method for synthesizing piperidines is the hydrogenation of the corresponding pyridine derivative. nih.govorganic-chemistry.org This reaction typically requires a transition metal catalyst, such as palladium, platinum, or rhodium, and is often conducted under hydrogen pressure. nih.gov

Alternatively, if the synthesis proceeds through a piperidone intermediate (a cyclic ketone), the carbonyl group can be reduced to a methylene (B1212753) group to form the piperidine ring, or reduced to a hydroxyl group to form a hydroxypiperidine. dtic.mil Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective for the reduction of the piperidone carbonyl to a hydroxyl group. dtic.mil

Electrophilic Aromatic Substitution on the Phenol Ring

The hydroxyl group of a phenol is a potent activating group in electrophilic aromatic substitution (EAS) reactions. It strongly directs incoming electrophiles to the ortho and para positions relative to the hydroxyl group. In the case of this compound, the para position is already substituted with the piperidin-4-ylmethyl group. Consequently, electrophilic substitution is expected to occur predominantly at the ortho positions (C2 and C6) of the phenol ring.

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, and Friedel-Crafts acylation. Given the activating nature of the hydroxyl group, these reactions can often be carried out under milder conditions than those required for benzene. However, the presence of the basic piperidine ring introduces a potential complication. The nitrogen atom of the piperidine can be protonated under acidic reaction conditions, which are common for many EAS reactions. The resulting positively charged piperidinium species would act as a deactivating group, potentially hindering the desired substitution on the phenol ring. Therefore, careful selection of reaction conditions or protection of the piperidine nitrogen may be necessary to achieve successful electrophilic aromatic substitution.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on this compound

ReactionReagents and ConditionsExpected Major Product(s)Notes
NitrationDilute HNO₃, low temperature2-Nitro-4-(piperidin-4-ylmethyl)phenolMilder conditions are used to avoid oxidation of the phenol ring and potential polysubstitution.
BrominationBr₂ in a non-polar solvent (e.g., CCl₄)2-Bromo-4-(piperidin-4-ylmethyl)phenolUse of a non-polar solvent helps to control the reaction and prevent polysubstitution.
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)2-Acyl-4-(piperidin-4-ylmethyl)phenolThe piperidine nitrogen may need to be protected (e.g., as an amide) to prevent complexation with the Lewis acid catalyst.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The direct nucleophilic substitution of the phenolic hydroxyl group is generally difficult due to the strong C(sp²)–O bond and the poor leaving group ability of the hydroxide ion (OH⁻). However, the hydroxyl group can be converted into a better leaving group, or the reaction can be carried out under conditions that favor substitution, such as in the Williamson ether synthesis.

In the Williamson ether synthesis, the phenol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic phenoxide ion. This phenoxide ion can then react with an alkyl halide in an Sₙ2 reaction to form an ether. This method is a versatile and widely used approach for the synthesis of aryl ethers. For this compound, this reaction would lead to the formation of various alkoxy derivatives.

Table 2: Representative Nucleophilic Substitution of the Hydroxyl Group of this compound

Reaction TypeReagents and ConditionsExpected ProductMechanism
Williamson Ether Synthesis1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I)1-(4-Methoxybenzyl)piperidine-4-methanolSₙ2
Williamson Ether Synthesis1. Strong base (e.g., NaH) 2. Benzyl (B1604629) bromide1-((4-(Benzyloxy)phenyl)methyl)piperidineSₙ2

Acylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can be readily acylated to form esters. This transformation is typically achieved by reacting the phenol with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base. The base, commonly a tertiary amine like triethylamine or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) and to activate the phenol by deprotonation.

This reaction is generally high-yielding and provides a straightforward method for the protection of the phenolic hydroxyl group or for the synthesis of various ester derivatives. The resulting esters can be hydrolyzed back to the phenol under basic or acidic conditions.

Table 3: Representative Acylation Reactions of the Phenolic Hydroxyl Group of this compound

Acylating AgentBase/CatalystSolventExpected Product
Acetyl ChloridePyridine or TriethylamineDichloromethane (DCM) or Tetrahydrofuran (THF)4-(Piperidin-4-ylmethyl)phenyl acetate
Acetic AnhydridePyridine or catalytic DMAPDichloromethane (DCM) or Tetrahydrofuran (THF)4-(Piperidin-4-ylmethyl)phenyl acetate
Benzoyl ChloridePyridine or TriethylamineDichloromethane (DCM) or Tetrahydrofuran (THF)4-(Piperidin-4-ylmethyl)phenyl benzoate

Biological Activities and Pharmacological Potential of 4 Piperidin 4 Ylmethyl Phenol and Its Analogs

Investigational Anticancer Activities

Derivatives of the 4-(Piperidin-4-ylmethyl)phenol framework have been synthesized and evaluated for their potential to combat cancer. Research has focused on their ability to inhibit the growth of various cancer cell lines and their specific activity against hematological malignancies.

Inhibition of Cancer Cell Proliferation in In Vitro Models

Several studies have demonstrated the antiproliferative effects of piperidine-containing compounds in laboratory settings. For instance, a series of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline (B57606) analogues were assessed for their anticancer activity using an MTT assay against several human cancer cell lines. researchgate.net The findings revealed that certain compounds in this series exhibited a significant growth inhibitory effect, with some showing a 90% reduction in proliferation in T-47D (breast cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. researchgate.net These compounds also achieved an 80% growth inhibition in HepG2 (liver cancer) cells when compared with the standard chemotherapeutic drug, paclitaxel. researchgate.net

In another study, a synthesized heterocyclic molecule, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride, was tested on A549 lung cancer cells. nwmedj.org The results indicated a dose-dependent cytotoxic effect, with the highest cytotoxicity (66.90%) observed at a concentration of 100 µM and an IC50 value (the concentration required to inhibit 50% of cell growth) of 32.43 µM. nwmedj.org

Compound/Analog ClassCancer Cell LineKey FindingReference
4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinolinesT-47D, HeLa, MCF-7Up to 90% growth inhibition compared to paclitaxel. researchgate.net
4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinolinesHepG2Up to 80% growth inhibition compared to paclitaxel. researchgate.net
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chlorideA549 (Lung)IC50 of 32.43 µM. nwmedj.org

Activity Against Specific Leukemia Cell Lines (e.g., MLL-r leukemia cells)

The therapeutic potential of piperidine (B6355638) derivatives extends to hematological cancers. A study exploring (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives found that several compounds possessed antiproliferative activity against human leukemia cells. researchgate.net The most potent compound in this series, featuring nitro and fluoro substitutions on the phenyl ring, effectively inhibited the growth of K562 and Reh leukemia cell lines at low concentrations. researchgate.net Further analysis through LDH assays, cell cycle analysis, and DNA fragmentation suggested that this compound induces apoptosis (programmed cell death) in these cancer cells. researchgate.net Leukemias with rearrangements of the Mixed Lineage Leukemia (MLL) gene are known for their resistance to apoptosis, making agents that can induce cell death through various mechanisms particularly valuable. nih.gov

Compound/Analog ClassLeukemia Cell LineKey FindingReference
{4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivative (3a)K562, RehInhibited cell growth at low concentrations and induced apoptosis. researchgate.net

Antimicrobial Research

The structural features of this compound and its analogs make them promising candidates for the development of new antimicrobial agents to combat bacteria, fungi, and viruses.

Antibacterial Spectrum and Efficacy Studies

Research has shown that piperidine derivatives possess a broad spectrum of antibacterial activity. A series of 2-piperidin-4-yl-benzimidazoles were found to be effective against both Gram-positive and Gram-negative bacteria, showing particular promise against enterococci. nih.gov

In another study, derivatives of Diphenyl(piperidin-4-yl)methanol demonstrated significant activity against various bacterial strains. xianshiyoudaxuexuebao.com One analog, designated 4NP, was highly effective against Proteus mirabilis (a common cause of urinary tract infections) and also showed notable activity against Staphylococcus aureus and Enterobacter. xianshiyoudaxuexuebao.com A different derivative, DCP, was effective against Shigella dysenteriae, the bacterium responsible for shigellosis. xianshiyoudaxuexuebao.com Furthermore, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have also exhibited significant antibacterial activity when compared to the standard antibiotic ampicillin. biomedpharmajournal.org

Compound/Analog ClassBacterial StrainReported EfficacyReference
2-piperidin-4-yl-benzimidazolesGram-positive & Gram-negative bacteria (esp. Enterococci)Inhibited bacterial growth at low micromolar concentrations. nih.gov
Diphenyl(piperidin-4-yl)methanol derivative (4NP)Proteus mirabilis, Staphylococcus aureus, EnterobacterDemonstrated significant zones of inhibition. xianshiyoudaxuexuebao.com
Diphenyl(piperidin-4-yl)methanol derivative (DCP)Shigella dysenteriaeShowed notable effectiveness. xianshiyoudaxuexuebao.com
Thiosemicarbazone derivatives of piperidonesVarious bacterial strainsExhibited significant activity compared to ampicillin. biomedpharmajournal.org

Antifungal Properties Investigations

The antimicrobial investigations of piperidine analogs have also included their potential as antifungal agents. Several derivatives of Diphenyl(piperidin-4-yl)methanol surpassed the efficacy of the standard antifungal drug fluconazole (B54011) against a variety of fungal strains. xianshiyoudaxuexuebao.com One compound showed superior inhibition of Candida albicans, a common cause of yeast infections. xianshiyoudaxuexuebao.com Another was particularly effective against Penicillium spp., while the derivative known as 4NP was found to be the most potent, especially against Aspergillus niger, producing a zone of inhibition nearly double that of fluconazole. xianshiyoudaxuexuebao.com Additionally, certain thiosemicarbazone derivatives of piperidones have demonstrated significant antifungal activity against species such as T. megenagrophytes, T. rubrum, and C. albicans when compared to the standard drug terbinafine. biomedpharmajournal.org

Compound/Analog ClassFungal StrainReported EfficacyReference
Diphenyl(piperidin-4-yl)methanol derivative (3NP)Candida albicansSuperior inhibition compared to fluconazole. xianshiyoudaxuexuebao.com
Diphenyl(piperidin-4-yl)methanol derivative (DCP)Penicillium spp.Effective inhibition. xianshiyoudaxuexuebao.com
Diphenyl(piperidin-4-yl)methanol derivative (4NP)Aspergillus nigerZone of inhibition (25 mm) nearly double that of fluconazole. xianshiyoudaxuexuebao.com
Thiosemicarbazone derivatives of piperidonesT. megenagrophytes, T. rubrum, C. albicansSignificant activity compared to terbinafine. biomedpharmajournal.org

Antiviral Activity Assessments (e.g., against HIV)

The piperidine scaffold is a key component in the development of novel antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were developed as potent antiviral agents, with several compounds showing remarkable anti-HIV potencies in cellular assays. nih.gov One particular compound, FZJ13, displayed notable anti-HIV-1 activity comparable to the established antiretroviral drug 3TC (Lamivudine). nih.gov

Other research has explored a different mechanism of action. Small-molecule piperidine analogs have been developed to function as CD4 mimetics. nih.gov These molecules expose vulnerable epitopes on the HIV envelope protein (Env), sensitizing infected cells to antibody-dependent cellular cytotoxicity (ADCC), a process where immune cells target and kill virus-infected cells. nih.gov This approach aims to enhance the body's natural immune response to eliminate HIV-infected cells. nih.gov

Compound/Analog ClassVirusMechanism/FindingReference
N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives (e.g., FZJ13)HIV-1Potent inhibitory activity in cellular assays, comparable to 3TC. nih.gov
Piperidine-based CD4 mimetics (e.g., (S)-MCG-IV-210)HIV-1Sensitizes infected cells to antibody-dependent cellular cytotoxicity (ADCC). nih.gov

Neurological and Pain Management Research

The unique structural combination of a phenol (B47542) group and a piperidine ring in this compound has made it and its analogs subjects of significant interest in neuropharmacology. The piperidine moiety is a core component of numerous centrally acting drugs, and its substitution pattern greatly influences biological activity. Research has explored the potential of these compounds in interacting with key neurological targets, managing pain, and addressing complex neurodegenerative diseases.

Opioid Receptor Binding Affinity Studies

Analogs of this compound, particularly those with substitutions on the piperidine nitrogen and at the 4-position, have been extensively studied for their affinity to opioid receptors. The 4-phenylpiperidine (B165713) scaffold is a well-established pharmacophore found in potent opioid analgesics like morphine and fentanyl. nih.gov

Studies on 4-(m-hydroxyphenyl)piperidines, which are structural isomers of the core compound, have shown that these molecules are generally selective for the mu (μ) opioid receptor. scispace.com The nature of the substituent on the piperidine nitrogen (e.g., methyl, phenethyl) and at the 4-position of the piperidine ring significantly modulates both binding affinity and agonist potency. scispace.com Computational and experimental studies on fentanyl analogs, which feature a 4-anilidopiperidine structure, reveal that the protonated piperidine nitrogen forms a crucial ionic interaction with the D147 residue of the μ-opioid receptor. nih.gov Furthermore, modifications at the 4-position of the piperidine ring are known to substantially increase binding affinity. For instance, the addition of a 4-carbomethoxy group results in carfentanil, one of the most potent known synthetic opioids. nih.gov Research into other 4-substituted piperidines has led to the development of ligands with balanced, low nanomolar binding affinity for both the mu opioid receptor (MOR) and the delta opioid receptor (DOR). nih.gov

Interactive Table: Opioid Receptor Binding Affinities of Selected Piperidine Analogs (Note: Data represents findings for structurally related analogs, not the parent compound itself.)

Analgesic Effects and Pain Pathway Modulation

The established affinity of piperidine derivatives for opioid receptors translates into significant analgesic potential. The structural activity relationship (SAR) of morphine has long identified the piperidine ring as essential for its analgesic activity. nih.gov Consequently, numerous synthetic piperidine derivatives have been evaluated for their ability to modulate pain pathways.

In vivo studies in animal models are commonly used to assess analgesic effects. The tail-flick and tail-immersion tests measure the response to thermal pain, while the acetic acid-induced writhing test evaluates visceral pain. Analogs such as 4-(m-hydroxyphenyl)piperidines have demonstrated analgesic agonism in both writhing and tail-flick models in mice. scispace.com Similarly, various N-substituted 4-phenylpiperidine-4-carboxylates have shown analgesic action. nih.gov

More closely related structures, such as 4-amino methylpiperidine (AMP) derivatives, have exhibited significant dose-dependent analgesia in the tail immersion assay. nih.gov Specific AMP derivatives, like AMP5 and AMP6, were found to be potent analgesic agents. nih.gov The incorporation of the 4-phenylpiperidine pharmacophore into 4-anilidopiperidines has also produced a novel class of potent analgesic agents. nih.gov

Enzyme Inhibition in the Nervous System (e.g., Acetylcholinesterase, Butyrylcholinesterase)

A significant area of research for piperidine-based compounds is their potential to inhibit cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibiting them increases acetylcholine levels in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.net

A wide array of piperidine and piperazine (B1678402) analogs have been synthesized and shown to be potent inhibitors of both AChE and BuChE. For example, certain α,β-unsaturated carbonyl-based piperidinone derivatives exhibit inhibitory activity in the micromolar range. jst.go.jp Tacrine-donepezil hybrids, which incorporate a N-(1-benzylpiperidin-4-yl) moiety, have demonstrated potent, nanomolar-level inhibition of both enzymes.

Research has also focused on developing inhibitors with selectivity for one enzyme over the other. Some 4-[(diethylamino)methyl]-phenol derivatives show a strong selective affinity for BuChE, with IC₅₀ values below 48 nM. Kinetic analysis often reveals a mixed-type inhibition mechanism for these compounds. The potent inhibitory activity of these analogs underscores their potential for development as drugs for neurodegenerative disorders.

Interactive Table: Cholinesterase Inhibition by Piperidine Analogs

Modulation of Hippocampal Excitability

While direct studies on this compound's effect on hippocampal excitability are limited, research on related analogs provides significant insights. The hippocampus is a critical brain region for learning and memory, and its dysfunction is a hallmark of neurodegenerative diseases. The modulation of neuronal activity within this region is a key therapeutic goal.

Piperine (B192125), a naturally occurring alkaloid containing a piperidine ring, has been shown to exert neuroprotective effects on cultured hippocampal neurons. It effectively inhibits the synchronized oscillation of intracellular calcium and suppresses spontaneous excitatory postsynaptic currents (sEPSC). This suggests piperine can modulate neuronal network excitability and protect against glutamate-induced excitotoxicity.

Furthermore, piperidine derivatives that act as cholinesterase inhibitors can influence hippocampal function by increasing the availability of acetylcholine, a neurotransmitter that plays a crucial role in regulating neuronal excitability and synaptic plasticity. In animal models, a phenoxyethyl piperidine derivative that inhibits cholinesterases was found to reduce elevated AChE levels in the hippocampus, correlating with improved memory function. Additionally, certain opioid agonists with piperazine structures have been shown to directly modulate hippocampal theta activity, a key rhythm associated with memory processing. jst.go.jp These findings collectively suggest that the piperidine scaffold is a promising base for developing compounds that can beneficially modulate hippocampal neuronal activity.

Potential in Treating Alzheimer's Disease

The multifactorial nature of Alzheimer's disease (AD) has spurred the development of multi-target-directed ligands (MTDLs), and piperidine-based structures are central to this approach. The potential of this compound analogs in AD treatment stems from their ability to interact with several key pathogenic mechanisms.

The primary and most studied mechanism is the inhibition of acetylcholinesterase and butyrylcholinesterase, as detailed previously. By preventing the breakdown of acetylcholine, these compounds can help alleviate the cognitive and memory deficits that characterize AD. researchgate.net The use of piperidine-containing cholinesterase inhibitors is a clinically validated strategy for the symptomatic treatment of AD.

Beyond cholinesterase inhibition, research has shown that certain piperidine hybrids can interfere with the aggregation of amyloid-beta (Aβ) peptide, a core pathological hallmark of AD. For instance, a 4-hydroxymethyl-piperidinyl hybrid, PQM-181, not only inhibits AChE but also demonstrates a moderate ability to disrupt Aβ₁₋₄₂ aggregates and protect neurons from Aβ-induced neurotoxicity. Other patented piperidine derivatives have been designed to modulate the activity of enzymes like beta-secretase and gamma-secretase, which are responsible for the production of the Aβ peptide itself. This multi-pronged approach, combining cholinesterase inhibition with anti-amyloid and neuroprotective activities, positions piperidine derivatives as highly promising candidates for future AD drug development.

Anti-inflammatory and Immunomodulatory Investigations

Chronic inflammation and immune system dysregulation are increasingly recognized as key components in a variety of diseases, including neurodegenerative and chronic pain conditions. Research into piperidine and piperazine derivatives has revealed their potential to modulate inflammatory and immune responses.

Studies on (benzoylphenyl)piperidines have identified them as a class of immunomodulators capable of affecting the mitogenic response of lymphocytes. The natural alkaloid piperine has also been shown to possess significant immunomodulatory properties, including the ability to affect the production of inflammatory cytokines.

More targeted anti-inflammatory investigations have been conducted on synthetic analogs. Diaryl-N-methyl-4-piperidones, designed as curcumin (B1669340) derivatives, were evaluated in RAW 264.7 macrophage cells. These compounds were able to decrease inflammatory responses in activated macrophages. Similarly, certain piperazine derivatives have demonstrated potent anti-inflammatory and anti-nociceptive effects in animal models. One such compound, LQFM182, reduced carrageenan-induced paw edema, decreased the migration of polymorphonuclear cells, and lowered the levels of the pro-inflammatory cytokines TNF-α and IL-1β. Another piperazine derivative, LQFM-008, also showed significant anti-inflammatory activity by reducing paw edema and cell migration in a pleurisy model. These findings highlight the potential of piperidine- and piperazine-based compounds as scaffolds for the development of new anti-inflammatory and immunomodulatory agents.

General Anti-inflammatory Activity

The piperidine and phenol moieties are common pharmacophores in molecules exhibiting anti-inflammatory properties. Analogs of this compound, particularly those incorporating a piperidone ring within a curcumin-like structure, have demonstrated notable anti-inflammatory effects. For instance, certain mono-carbonyl analogs of curcumin containing a piperid-4-one linker have been shown to inhibit the production of interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Mechanistic studies revealed that these compounds could prevent LPS-induced activation of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK), both of which are critical pathways in the inflammatory response. nih.gov Furthermore, pretreatment with these analogs significantly protected mice from LPS-induced septic death, highlighting their potential as potent anti-inflammatory agents. nih.gov

Similarly, diarylidene-N-methyl-4-piperidones (DANMPs), which share the piperidone core, have been investigated for their anti-inflammatory and antioxidant activities. chemrxiv.orgchemrxiv.org These compounds have been shown to reduce the levels of inflammatory markers and nitric oxide (NO) production in activated macrophages to an extent comparable to or better than curcumin. chemrxiv.orgchemrxiv.org The anti-inflammatory activities of many phenolic compounds, including curcuminoids, are often attributed to their ability to inhibit arachidonic acid-dependent pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. chemrxiv.orgnih.gov

A new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, has also been shown to possess significant anti-inflammatory and anti-nociceptive effects. In animal models, this compound reduced carrageenan-induced paw edema and decreased the migration of polymorphonuclear cells, the activity of myeloperoxidase, and the levels of pro-inflammatory cytokines TNF-α and IL-1β in pleural exudate. nih.gov

Inhibition of Soluble Epoxide Hydrolase (sEH)

The pharmacological inhibition of soluble epoxide hydrolase (sEH) is a promising therapeutic strategy for managing pain and inflammatory conditions. nih.govmdpi.comnih.gov This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with potent anti-inflammatory properties. nih.govmdpi.com By inhibiting sEH, the concentration of EETs is stabilized, leading to a reduction in inflammation. nih.govmdpi.com

Several potent sEH inhibitors have been developed based on a 1,3-disubstituted urea (B33335) scaffold incorporating a piperidyl moiety, demonstrating the relevance of the this compound structure. nih.gov For example, 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives have shown significant improvements in pharmacokinetic profiles and potency compared to earlier generations of sEH inhibitors. nih.gov One such compound, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, exhibited a substantial increase in potency and bioavailability. nih.gov

Furthermore, 2-(piperidin-4-yl)acetamides have been synthesized and evaluated as potent sEH inhibitors. nih.govnih.gov These amide-based analogs displayed excellent inhibitory potencies, and a selected compound demonstrated superior anti-inflammatory effects compared to the reference sEH inhibitor, TPPU. nih.gov The development of these piperidine-containing amides and ureas underscores the potential of the this compound scaffold in designing novel sEH inhibitors for the treatment of inflammatory diseases. nih.govescholarship.org

Enzyme Interaction and Inhibition Profiling

The structural features of this compound and its analogs make them promising candidates for interaction with and inhibition of various enzymes, extending their pharmacological potential beyond general anti-inflammatory activity.

Tyrosinase Inhibition Studies (e.g., Agaricus bisporus tyrosinase)

Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and enzymatic browning. nih.govnih.gov The inhibition of tyrosinase is a major focus in the development of treatments for hyperpigmentation disorders. nih.govresearchgate.net Phenolic compounds are a well-known class of tyrosinase inhibitors, often acting as substrates or by chelating the copper ions in the enzyme's active site. nih.govresearchgate.net

The this compound structure, containing a phenol group, suggests a potential for tyrosinase inhibition. Research on related structures supports this hypothesis. For instance, a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were designed and synthesized as tyrosinase inhibitors. researchgate.net The most potent compounds in this series possessed hydrophobic ortho-substituents on the aroyl moiety, with one derivative exhibiting an IC50 value of 1.5 μM against mushroom tyrosinase. researchgate.net

Furthermore, the exploration of a 4-(4-fluorobenzyl)piperidine fragment has led to the development of new tyrosinase inhibitors. researchgate.net Several analogs derived from this scaffold proved to be effective inhibitors, with some showing lower IC50 values than the well-known inhibitor, kojic acid. researchgate.net Kinetic studies revealed that these compounds can act as non-competitive or mixed-type inhibitors of tyrosinase. researchgate.net

Cytochrome P450 Enzyme Inhibition (e.g., CYP2D6)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. nih.gov Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. nih.gov Therefore, evaluating the potential of new chemical entities to inhibit CYP isoforms is a critical aspect of drug development.

The potential for this compound and its derivatives to inhibit CYP enzymes, such as CYP2D6, warrants investigation. The presence of a phenol group in the structure is of particular interest, as phenolic compounds have been implicated in CYP interactions. For example, research has focused on strategies to eliminate CYP3A4 inhibition and the formation of reactive metabolites by phenol-based compounds. researchgate.net Understanding the interaction of this compound with various CYP isoforms is crucial for predicting potential drug-drug interactions and ensuring its safety profile if developed as a therapeutic agent. nih.gov

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase that is predominantly expressed in hematopoietic cells and plays a critical role in the proliferation, differentiation, and survival of B-cells. This makes it an attractive therapeutic target for the treatment of hematologic malignancies. nih.gov

Recent studies have explored the development of covalent PI3Kδ inhibitors. One such study reported a series of novel covalent inhibitors bearing an alaninamide moiety and a phenolic ester "warhead". nih.gov The optimal compound from this series demonstrated potent and selective inhibitory activity against PI3Kδ. nih.gov Mechanistic studies confirmed that this compound covalently binds to a lysine (B10760008) residue (K779) within the active site of PI3Kδ. nih.gov The involvement of a phenolic ester as a reactive moiety in these inhibitors suggests that derivatives of this compound could be designed to target PI3Kδ, potentially through a similar covalent mechanism.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate. frontiersin.org In pathogenic microorganisms such as Helicobacter pylori, urease activity is crucial for survival in the acidic environment of the stomach and is implicated in the pathogenesis of gastritis, peptic ulcers, and gastric cancer. frontiersin.orgnih.gov Therefore, urease inhibitors are of significant interest for the treatment of urease-dependent bacterial infections. frontiersin.orgresearchgate.net

The piperidine and piperazine scaffolds have been incorporated into the design of urease inhibitors. For example, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and shown to be potent urease inhibitors, with some compounds exhibiting significantly lower IC50 values than the standard inhibitor, thiourea. frontiersin.org Similarly, new ciprofloxacin (B1669076) analogs bearing an oxadiazole at the N-4 piperazinyl position have demonstrated urease inhibitory activity. researchgate.net Given these findings, the this compound scaffold represents a promising starting point for the development of novel urease inhibitors.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govnih.gov As such, inhibitors of NAPE-PLD are valuable chemical tools for studying the biological roles of these signaling lipids. nih.gov Research into NAPE-PLD inhibitors has explored various chemical scaffolds.

High-throughput screening has identified several classes of NAPE-PLD inhibitors. nih.gov For instance, the compound LEI-401, a potent and selective inhibitor, was developed through a medicinal chemistry program and has been shown to reduce NAE levels in the brains of mice. nih.gov The structure-activity relationship (SAR) of LEI-401 and its analogs has been studied to create pharmacophore models for designing new inhibitors. researchbib.com Other identified inhibitors include the quinazoline (B50416) sulfonamide derivative ARN19874. nih.govresearchgate.net While the piperidine moiety is a common scaffold in medicinal chemistry, and is present in some NAPE-PLD modulators like the benzothiazole (B30560) phenylsulfonyl-piperidine carboxamide series (which were found to be activators), direct and extensive research focusing on this compound or its close analogs as specific inhibitors of NAPE-PLD is not prominently featured in the scientific literature. nih.govresearchgate.net

Estrogen Receptor Modulation Research

Analogs of this compound have been investigated for their potential to modulate estrogen receptors (ERs), which are critical targets in therapies for hormone-dependent cancers and other conditions.

Estrogen Receptor Alpha (ERα) Binding Affinity

Research into symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives, which are structural analogs, has demonstrated their ability to bind to Estrogen Receptor Alpha (ERα). The binding affinity of these compounds is influenced by the substituents on the nitrogen atom of the piperidine ring. Introducing hydrophobic substituents on the nitrogen atom was found to enhance the ERα binding affinity. nih.gov For example, the N-acetyl-2,2,6,6-tetramethylpiperidine derivative showed a high binding affinity for ERα. nih.gov

ERα Relative Binding Affinity of 4,4'-(piperidin-4-ylidenemethylene)bisphenol Analogs
CompoundSubstituent on Piperidine NitrogenRelative Binding Affinity (RBA, %) vs. Estradiol
EstradiolN/A100
Analog 3a-H<0.1
Analog 3b-Acetyl31.4
Analog 3c-Benzoyl1.5
Analog 3d-Benzyl0.1

MCF-7 Cell Proliferation Inducing Activity

The estrogenic activity of these compounds has been evaluated by measuring their ability to induce proliferation in MCF-7 human breast cancer cells, which are ER-positive. The N-Acetyl-2,2,6,6-tetramethylpiperidine derivative, which showed high ERα binding affinity, also demonstrated high activity in inducing MCF-7 cell proliferation. nih.gov This suggests that its interaction with ERα translates into a functional cellular response characteristic of an estrogen agonist in this assay. The proliferation of MCF-7 cells is a standard method for assessing the estrogenic or anti-estrogenic potential of chemical compounds. nih.govresearchgate.net

MCF-7 Cell Proliferation Activity of 4,4'-(piperidin-4-ylidenemethylene)bisphenol Analogs
CompoundConcentrationRelative Proliferation (%) vs. Estradiol
Estradiol1 nM100
Analog 3a1000 nM2.9
Analog 3b1000 nM102.1
Analog 3c1000 nM56.3
Analog 3d1000 nM10.3

Protein-Protein Interaction (PPI) Inhibition Studies

Inhibition of AF9/ENL and AF4/DOT1L Interactions in Leukemias

Chromosomal translocations involving the mixed-lineage leukemia (MLL) gene are a cause of acute leukemias with poor prognoses. nih.gov The resulting MLL fusion proteins rely on protein-protein interactions (PPIs) with partners like AF9, ENL, AF4, and the histone methyltransferase DOT1L to drive leukemogenesis. nih.gov Therefore, inhibiting these interactions is a promising therapeutic strategy.

Analogs containing a piperidinylphenyl moiety have been identified as potent inhibitors of these critical PPIs. Structure-activity relationship studies of benzothiophene (B83047), indole, and benzofuran (B130515) compounds revealed that a 4-piperidin-1-ylphenyl or 4-pyrrolidin-1-ylphenyl substituent is crucial for inhibitory activity. nih.gov A benzothiophene compound featuring a 4-piperidin-1-ylphenyl group was identified as a strong inhibitor of the AF9-DOT1L interaction. nih.gov These inhibitors were also found to be broadly active against the PPIs between AF9/ENL and AF4. nih.gov

Inhibition of PPIs by Piperidinylphenyl-Containing Analogs
CompoundCore StructureAF9-DOT1L IC₅₀ (µM)AF9-AF4 IC₅₀ (µM)ENL-AF4 IC₅₀ (µM)
Compound 24Benzothiophene1.61.92.5
Compound 25Benzothiophene5.37.97.8
Compound 1Indole3.3N/AN/A

Furthermore, these compounds demonstrated selective inhibition of proliferation in MLL-rearranged leukemia cell lines. The benzothiophene-containing inhibitor (Compound 24) showed potent activity against MV4;11 and Molm-13 cells, which harbor MLL translocations. nih.gov

Antiproliferative Activity of Compound 24 in Leukemia Cell Lines
Cell LineLeukemia SubtypeEC₅₀ (µM)
Molm-13MLL-rearranged AML4.7
MV4;11MLL-rearranged AML9.6
NB4AML (non-MLL)5.3
HL60AML (non-MLL)10

Other Noted Biological Effects and Pharmacological Leads

The core structure of this compound, which combines a phenol and a piperidine ring, is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with multiple biological targets.

Research on its hydrochloride salt has indicated potential applications in neuropharmacology. Studies have explored its interaction with serotonin (B10506) and norepinephrine (B1679862) transporters, which are key targets in the regulation of mood, suggesting a potential for development as an antidepressant or anxiolytic agent. Additionally, the structural similarity of the piperidine scaffold to components of potent analgesics like fentanyl provides a rationale for investigating the pain-relieving properties of its derivatives.

Furthermore, the piperidine moiety is a common feature in compounds with antimicrobial properties. Various derivatives of piperidin-4-one have been synthesized and shown to possess antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Enterobacter sp.) bacteria, as well as antifungal activity against pathogens like Candida albicans. researchgate.netyu.edu.jobiomedpharmajournal.org

Antihypertensive and Antiarrhythmic Properties

While specific studies on the antihypertensive and antiarrhythmic effects of this compound are not extensively documented, research on its analogs with similar core structures has demonstrated notable cardiovascular effects.

One such analog, 4-(4-hydroxy-3,5-bis(morpholin-4-ylmethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester, has been synthesized and evaluated for its potential antihypertensive and antiarrhythmic properties. This compound integrates the phenolic structure with a 1,4-dihydropyridine (B1200194) (DHP) moiety, a well-known class of calcium channel blockers used in the management of hypertension. The research on this analog aimed to explore the combined effects of these structural features on cardiovascular parameters.

Another related study focused on a novel morphologic derivative, 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol (TBTIF). In spontaneously hypertensive rats, TBTIF was shown to diminish blood pressure. nih.gov The proposed mechanism of action involves both nitric oxide-dependent and nitric oxide-independent pathways. nih.gov It was observed that TBTIF reduced the vasoconstriction induced by angiotensin I and angiotensin II. nih.gov Furthermore, this analog was found to decrease the mRNA expression of angiotensin-converting enzyme (ACE) while increasing the mRNA levels of ACE2, suggesting a mechanism of action that is distinct from traditional ACE inhibitors like captopril (B1668294) and potentially offers better antihypertensive efficacy through its effects on the ACE2 pathway. nih.gov

The antiarrhythmic potential of piperidine-containing compounds has also been investigated. A series of 1,4-disubstituted piperazine derivatives, which share structural similarities with the piperidine core of this compound, were evaluated for their antiarrhythmic activity. Many of these derivatives exhibited strong antiarrhythmic effects in adrenaline-induced arrhythmia and coronary artery ligation-reperfusion models in rats. nih.gov Their primary mechanism of action was attributed to their α1-adrenolytic properties. nih.gov Notably, one compound in this series displayed characteristics similar to Class IA antiarrhythmic agents, suggesting an interaction with cardiac sodium and potassium channels. nih.gov

These findings from studies on its analogs suggest that the this compound scaffold could be a valuable starting point for the development of novel antihypertensive and antiarrhythmic agents.

Table 1: Antihypertensive and Antiarrhythmic Activity of Analogs of this compound

Compound/AnalogModel/AssayKey FindingsReference
4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol (TBTIF)Spontaneously hypertensive ratsDiminished blood pressure; reduced angiotensin I- and II-induced vasoconstriction; decreased ACE mRNA and increased ACE2 mRNA. nih.gov
1,4-disubstituted piperazine derivativesAdrenaline-induced arrhythmia and coronary artery ligation-reperfusion in ratsDisplayed strong antiarrhythmic activity, mainly related to α1-adrenolytic properties. nih.gov

Antioxidant Activity Investigations

The phenolic moiety is a well-established pharmacophore that contributes to the antioxidant activity of many natural and synthetic compounds. The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.

Investigations into various piperidine derivatives have shown promising antioxidant effects. For instance, a study on novel piperidine derivatives demonstrated significant scavenging capacity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. In this study, all the tested piperidine derivatives showed antioxidant potentials greater than 49% at a concentration of 1 mg/ml when compared to the standard antioxidant, Rutin.

Furthermore, research on other phenolic compounds containing heterocyclic moieties has consistently demonstrated their ability to act as potent antioxidants. The antioxidant properties of these compounds are often evaluated using in vitro assays such as the DPPH radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and ferric reducing antioxidant power (FRAP) assays. For example, some piperidine derivatives have been shown to exhibit good antioxidant activity in the cupric reducing antioxidant capacity (CUPRAC) assay and in linoleic acid peroxidation assays. The antioxidant activity is often influenced by the nature and position of substituents on the aromatic ring.

The combination of the electron-donating piperidine ring and the radical-scavenging phenolic hydroxyl group in this compound suggests that it could be a promising candidate for further antioxidant activity studies. The structural framework provides a basis for the design of new derivatives with enhanced antioxidant potential.

Table 2: Antioxidant Activity of Piperidine Derivatives

Compound ClassAssayKey Findings
Novel piperidine derivativesDPPH scavenging capacityAll tested derivatives revealed antioxidant potentials greater than 49% at 1 mg/ml.
Sulfonylhydrazones with piperidineCUPRAC and linoleic acid assaysA methoxy-substituted derivative showed good antioxidant activity in the CUPRAC assay, while a bromo-substituted derivative showed the highest activity in DPPH and linoleic acid assays.

Mechanistic Investigations of 4 Piperidin 4 Ylmethyl Phenol S Biological Actions

Molecular Target Identification and Characterization

While direct studies on 4-(Piperidin-4-ylmethyl)phenol are limited, research on structurally related compounds provides significant insights into its potential molecular targets. The presence of the distinct phenol (B47542) and piperidine (B6355638) moieties suggests possible interactions with several classes of biological macromolecules.

One prominent potential target is the estrogen receptor (ER) , particularly the alpha isoform (ERα). Studies on derivatives such as 4,4'-(piperidin-4-ylidenemethylene)bisphenol have identified them as novel modulators of the estrogen receptor. nih.gov Research has shown that introducing hydrophobic substituents onto the nitrogen atom of the piperidine ring can enhance the binding affinity for ERα. nih.gov This suggests that the piperidine portion of the molecule plays a crucial role in receptor engagement. The interaction of phenolic compounds with ERα is a known area of study, indicating that the phenol group also contributes significantly to binding. frontiersin.org

Another significant area of investigation involves protein kinases, specifically Akt (also known as Protein Kinase B) . The piperidin-4-yl group has been successfully incorporated into the design of a series of potent Akt inhibitors. nih.gov Given that the PI3K/Akt signaling pathway is frequently overactive in various cancers, compounds that can modulate this pathway are of high therapeutic interest. cusabio.comcreative-diagnostics.com

Furthermore, the piperidine moiety is a common structural feature in ligands for histamine (B1213489) receptors and sigma receptors , indicating these as other potential, though less directly studied, targets for this compound. nih.gov

Elucidation of Signaling Pathway Modulation (e.g., PI3K/Akt pathway)

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. creative-diagnostics.comwikipedia.orgcreativebiolabs.net Its dysregulation is a hallmark of many diseases, particularly cancer. wikipedia.org The pathway is initiated by extracellular signals, such as growth factors, which activate PI3K at the cell membrane. wikipedia.org Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). creativebiolabs.net

PIP3 serves as a docking site on the plasma membrane for proteins containing a Pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt. creativebiolabs.net This recruitment to the membrane allows for the phosphorylation and subsequent full activation of Akt by other kinases like PDK1. creative-diagnostics.com Once activated, Akt moves from the membrane to the cytoplasm and nucleus, where it phosphorylates a multitude of downstream substrates, thereby regulating their activity and promoting cell survival and proliferation while inhibiting apoptosis (programmed cell death). creative-diagnostics.comwikipedia.org

Given that the piperidin-4-yl side chain is a key structural feature in a known series of pan-Akt inhibitors, it is plausible that this compound could modulate the PI3K/Akt pathway. nih.gov By potentially interfering with the function of Akt, such compounds could inhibit the downstream effects of the pathway, thereby impeding the proliferation and survival of cells that rely on this signaling cascade.

Analysis of Binding Interactions with Receptors and Enzymes (e.g., hydrogen bonding, π-π interactions)

The biological activity of this compound is dictated by the specific non-covalent interactions its constituent parts can form within the binding pockets of target proteins. Both the phenol and piperidine moieties contribute distinct and complementary binding capabilities.

The phenol group is a versatile interaction partner. Its hydroxyl (-OH) group can act as a hydrogen bond donor , and the oxygen atom can serve as a hydrogen bond acceptor . nih.gov This allows for precise orienting within a binding site through interactions with amino acid residues like aspartate, glutamate, serine, and threonine. nih.govresearchgate.net The aromatic ring of the phenol group facilitates hydrophobic interactions , including π-π stacking with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. researchgate.net

Molecular MoietyInteraction TypePotential Protein Partner (Amino Acid Residues)
PhenolHydrogen Bond DonorAsp, Glu, Ser, Thr (backbone or side chain)
Hydrogen Bond AcceptorSer, Thr, Asn, Gln (side chain)
π-π Stacking / HydrophobicPhe, Tyr, Trp, Leu, Val
PiperidineIonic Interaction / Salt BridgeAsp, Glu
Cation-π InteractionPhe, Tyr, Trp
HydrophobicLeu, Val, Ala, Ile

Structure-Based Mechanistic Hypotheses

Based on the identified potential targets and binding interactions, a mechanistic hypothesis for the biological action of this compound can be formulated. The compound likely functions as a bifunctional ligand, where each of its two core scaffolds plays a specific role in anchoring the molecule to its biological target.

A central hypothesis is that the molecule orients itself within a binding pocket to maximize favorable interactions for both the phenol and piperidine groups simultaneously. For instance, in a kinase like Akt or a nuclear receptor like ERα, the protonated piperidine nitrogen could form a key ionic bond with an acidic residue (e.g., aspartate or glutamate), serving as a primary anchor point. This initial interaction would then position the rest of the molecule, allowing the phenol ring to engage in more nuanced interactions, such as hydrogen bonding with a nearby polar residue or π-π stacking within a hydrophobic sub-pocket.

Structure Activity Relationship Sar Studies of 4 Piperidin 4 Ylmethyl Phenol Derivatives

Impact of Substituent Modifications on Biological Potency

Phenolic Moiety Modifications and Their Influence on Activity

The phenolic hydroxyl group is a critical pharmacophoric feature, primarily due to its ability to participate in hydrogen bonding with biological targets. Modifications to this group or the aromatic ring can significantly alter a compound's activity. For instance, the position of the hydroxyl group on the phenyl ring is crucial. Studies on 4-(m-OH phenyl)-piperidine analogs have demonstrated that these compounds bind selectively and with moderate to high affinity to opioid mu-receptors. nih.gov

The transformation of the polar phenolic group into a less polar ether or ester can modulate the compound's pharmacokinetic properties and target interactions. This strategy, known as lipophilization, can enhance solubility in less polar environments, such as cellular membranes, potentially improving bioavailability and antioxidant activity. nih.gov While general studies show that esterification of phenolic hydroxyl groups can enhance biological activities like antioxidant capacity, specific SAR data for 4-(piperidin-4-ylmethyl)phenol derivatives requires further investigation to delineate the precise effects of such modifications on specific targets. nih.gov

Piperidine (B6355638) Ring Substitutions and Conformational Effects

Methyl substitutions on the piperidine ring have been used as a probe to explore receptor affinities. For example, in a series of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives, a 4-methyl substituent on the piperidine ring resulted in the most potent sigma(1) ligand (Ki=0.030 nM). nih.gov In another study, the introduction of four methyl groups adjacent to the piperidine ring nitrogen atom was found to remarkably enhance estrogen receptor α (ERα) binding affinity. nih.gov The stereochemistry of these substituents is also critical; cis- and trans-isomers often exhibit different biological profiles due to their distinct three-dimensional arrangements. nih.govresearchgate.net

Derivative TypeSubstitutionEffect on ActivityReference
N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidine4-MethylMost potent σ1 ligand (Ki=0.030 nM) nih.gov
4,4'-(piperidin-4-ylidenemethylene)bisphenolFour methyl groups adjacent to N-atomMarkedly enhanced ERα binding affinity nih.gov

Effects of Nitrogen Atom Substituents on Receptor Binding Affinity

The nitrogen atom of the piperidine ring is a key site for modification, as substituents at this position can directly interact with receptor residues and influence properties like basicity and lipophilicity. The nature of the N-substituent is often a primary determinant of receptor binding affinity and selectivity.

Studies have consistently shown that introducing large, hydrophobic, or aromatic groups on the piperidine nitrogen can enhance binding affinity. For instance, in a series of 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives, the introduction of hydrophobic substituents on the nitrogen atom enhanced ERα binding affinity. nih.gov Similarly, for histamine (B1213489) H3 receptor (H3R) antagonists, derivatives with a benzyl (B1604629) moiety at the nitrogen of the piperidine ring displayed high affinity. nih.gov In the context of opioid receptors, lipophilic N-substituents are common features in high-affinity ligands. acs.org The choice of substituent can dramatically alter the pharmacological profile, as seen in CXCR4 chemokine receptor antagonists where various N-substituted piperidin-4-yl-methanamine derivatives were explored to optimize binding. vu.nl

Compound ClassN-SubstituentTarget ReceptorEffect on AffinityReference
4,4'-(piperidin-4-ylidenemethylene)bisphenolsHydrophobic groupsEstrogen Receptor α (ERα)Enhanced binding affinity nih.gov
4-Oxypiperidine EthersBenzyl moietyHistamine H3 Receptor (H3R)High affinity (12.5 nM) nih.gov
Piperidine-based ligandsLipophilic alicyclic groupsNociceptin Opioid Receptor (NOP)Generally important for high affinity acs.org
N-substituted piperidin-4-yl-methanaminesVaried (e.g., 4-chlorobenzyl)CXCR4 Chemokine ReceptorModulated binding affinity vu.nl

Role of Structural Features in Specific Biological Activities

SAR for Anticancer Activity

Derivatives of the this compound scaffold have shown promise as anticancer agents, with SAR studies guiding the design of more potent compounds. The cytotoxic effects are often linked to specific structural motifs that interact with cancer-related targets.

In one study, symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives were developed as estrogen receptor (ER) modulators. An N-Acetyl-2,2,6,6-tetramethylpiperidine derivative showed high ERα binding affinity and high proliferation-inducing activity in the MCF-7 breast cancer cell line. nih.gov Other research has focused on attaching different functionalities to the piperidine core. For example, a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives were synthesized, with the most active compound featuring nitro and fluoro substitutions on a phenyl ring attached to the piperidine nitrogen; this compound inhibited the growth of human leukemia cells (K562 and Reh). researchgate.net Furthermore, certain naphthalene (B1677914) derivatives of substituted piperidines have demonstrated antiproliferative activity in rat C6 glioma cells, suggesting a potential role as sigma(1) receptor antagonists in cancer therapy. nih.gov The SAR indicates that the nature of the aryl group and the substituents on both the piperidine and phenyl rings are key determinants of anticancer potency. nih.govmdpi.com

Derivative ClassKey Structural FeatureCancer Cell LineBiological EffectReference
4,4'-(piperidin-4-ylidenemethylene)bisphenolsN-Acetyl-2,2,6,6-tetramethylpiperidineMCF-7 (Breast)High proliferation-inducing activity nih.gov
{4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanonesNitro and fluoro substituted N-phenylK562, Reh (Leukemia)Growth inhibition researchgate.net
N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidines3,3-dimethylpiperidine with naphthaleneC6 (Glioma)Antiproliferative activity (EC50 = 15.0 μM) nih.gov

SAR for Enzyme Inhibition Profiles

The this compound framework is also integral to the design of various enzyme inhibitors. SAR studies in this area focus on optimizing interactions with the active site of the target enzyme.

Derivatives have been investigated as inhibitors of cholinesterases (AChE and BuChE), which are relevant targets in neurodegenerative diseases. A study of 4-oxypiperidine ethers found that a compound with a naphthalene linker and a benzyl moiety on the piperidine nitrogen showed the highest inhibitory activity against AChE (IC50 = 1.537 μM) and good activity against BuChE (IC50 = 0.559 to 2.655 μM). nih.gov In another context, piperidine derivatives were explored as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme from Mycobacterium tuberculosis. This research identified inhibitors with potent activity against both the MenA enzyme and the bacterium itself (IC50 = 13–22 μM). nih.gov Additionally, derivatives have been designed as A2A adenosine (B11128) receptor antagonists, where functional assays measuring cAMP levels (an indicator of adenylyl cyclase enzyme activity) are used to determine antagonist activity. In this series, specific substitutions on a quinazoline (B50416) ring attached to the core structure resulted in compounds with antagonist activities in the low micromolar range (IC50 = 5-9 µM). mdpi.com These examples highlight how modifications to different parts of the scaffold can be tailored to achieve potent and selective inhibition of specific enzymes.

Enzyme TargetDerivative ClassKey Structural FeatureInhibition DataReference
Acetylcholinesterase (AChE)4-Oxypiperidine ethersNaphthalene linker, N-benzylpiperidineIC50 = 1.537 μM nih.gov
MenA (M. tuberculosis)Piperidine derivativesSpecific proprietary structuresIC50 = 13–22 μM nih.gov
Adenylyl Cyclase (via A2A receptor)2-Aminoquinazoline derivativesAminopentylpiperidine substituentIC50 = 9 µM mdpi.com

SAR for Receptor Modulation (e.g., ERα binding)

The this compound core structure is a key component in the design of molecules targeting various receptors, including the estrogen receptor alpha (ERα). Structure-activity relationship (SAR) studies on derivatives of this scaffold have revealed critical insights into the structural requirements for potent receptor binding and modulation. Research into symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives, which are structurally related to the core compound, has demonstrated that modifications to the piperidine ring significantly influence ERα binding affinity. nih.gov

A primary finding is that the introduction of hydrophobic substituents on the nitrogen atom of the piperidine ring enhances the binding affinity for ERα. nih.gov This suggests that the region around the piperidine nitrogen interacts with a hydrophobic pocket within the receptor's binding site. Furthermore, steric bulk around the nitrogen atom can also play a crucial role. The introduction of four methyl groups on the carbons adjacent to the piperidine nitrogen was found to remarkably increase ERα binding affinity. nih.gov For instance, the N-acetyl-2,2,6,6-tetramethylpiperidine derivative demonstrated high affinity for ERα, underscoring the positive impact of both N-acylation and adjacent methylation on receptor interaction. nih.gov

These findings indicate that both the hydrophobicity and the conformational restriction of the piperidine ring are key determinants for ERα binding. The N-substituent and the pattern of substitution on the piperidine ring itself are primary points for modification to optimize the potency of these compounds as ER modulators.

Modification on Piperidine Scaffold Observed Effect on ERα Binding Affinity Rationale
Introduction of hydrophobic N-substituentsEnhanced affinity nih.govInteraction with a hydrophobic pocket in the ERα binding site.
Addition of four methyl groups adjacent to the nitrogen (2,2,6,6-tetramethylpiperidine)Remarkably enhanced affinity nih.govIncreased steric bulk and conformational rigidity likely promote a more favorable binding conformation.
N-acetylation combined with adjacent tetramethylationHigh affinity nih.govA combination of favorable hydrophobic and steric interactions.

Pharmacophore Development and Design Principles for Piperidine-Phenol Scaffolds

The piperidine-phenol framework is recognized as a "privileged scaffold" in medicinal chemistry, as it can serve as a template for designing ligands for multiple biological targets. A pharmacophore model for this scaffold generally consists of key features that are essential for molecular recognition by a target receptor. These features are derived from the inherent chemical properties of the phenol (B47542) and piperidine rings.

The essential pharmacophoric elements of a piperidine-phenol scaffold can be broken down as follows:

Hydrogen Bond Donor/Acceptor: The hydroxyl group on the phenol ring is a critical feature, capable of acting as both a hydrogen bond donor and acceptor. This allows for crucial anchoring interactions within the binding site of target proteins like enzymes and receptors.

Aromatic/Hydrophobic Region: The phenyl ring provides a planar, hydrophobic surface that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the receptor.

Basic Nitrogen Atom: The nitrogen atom in the piperidine ring is typically basic and can be protonated at physiological pH. This positive charge allows for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a binding pocket.

Pharmacophore models for ligands targeting specific receptors, such as the transient receptor potential vanilloid type 1 (TRPV1), often highlight a structure comprising a polar head, a linker, and a hydrophobic tail. researchgate.net The piperidine-phenol scaffold can be conceptualized in a similar manner, where the phenol serves as the polar head, the methyl bridge as part of the linker, and the piperidine ring as a component of the hydrophobic/basic tail, which can be further functionalized to modulate activity. researchgate.net Design principles for this scaffold focus on modifying these key features to tune potency, selectivity, and pharmacokinetic properties for a given biological target.

Pharmacophoric Feature Chemical Moiety Potential Biological Interaction
Hydrogen Bond Donor/AcceptorPhenolic hydroxyl groupForms hydrogen bonds with receptor residues.
Aromatic RegionPhenyl ringEngages in π-π stacking and hydrophobic interactions.
Cationic Center (at physiological pH)Piperidine nitrogenForms ionic bonds or salt bridges with acidic residues.
Flexible Hydrophobic CorePiperidine ringProvides conformational adaptability and hydrophobic interactions.

Relationship Between Lipophilicity, Membrane Permeability, and Biological Activity

The relationship between lipophilicity and biological activity is often non-linear. A compound must possess sufficient lipophilicity to partition into and diffuse across the lipid bilayers of cell membranes. researchgate.net However, excessively high lipophilicity can be detrimental, leading to poor aqueous solubility, increased binding to plasma proteins, and rapid metabolism, which can reduce bioavailability. Therefore, an optimal balance of lipophilicity and hydrophilicity is required for a molecule to exhibit favorable pharmacokinetic and pharmacodynamic profiles.

In the context of this compound derivatives, SAR studies have directly demonstrated the impact of modulating lipophilicity on biological activity. For example, in a series of 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives designed as ER modulators, increasing the hydrophobicity of the substituent on the piperidine nitrogen led to a direct enhancement of ERα binding affinity. nih.gov This illustrates a scenario where increasing lipophilicity in a specific region of the molecule improves the interaction with a hydrophobic pocket in the target receptor, thereby boosting potency.

Conversely, other studies on piperidine-containing scaffolds have shown that very high lipophilicity can lead to poor in vitro pharmacokinetic properties. nih.gov Therefore, a key strategy in the design of biologically active piperidine-phenol derivatives is the careful tuning of lipophilicity. This is often achieved by introducing or modifying substituents on both the piperidine and phenol rings to achieve a balance that enhances membrane permeability and target binding without compromising other essential drug-like properties.

Lipophilicity (logP) Level Effect on Membrane Permeability Potential Impact on Biological Activity
Low (Too Hydrophilic)Poor diffusion through lipid membranes researchgate.netReduced ability to reach intracellular targets; low activity.
OptimalBalanced partitioning between aqueous and lipid phasesGood membrane permeability and bioavailability, leading to higher efficacy.
High (Too Lipophilic)May become trapped in membranes; poor aqueous solubilityReduced bioavailability, potential for non-specific binding and rapid metabolism. nih.gov

Computational Chemistry and Molecular Modeling Applications in Research on 4 Piperidin 4 Ylmethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of 4-(Piperidin-4-ylmethyl)phenol, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net By mapping the electron density, DFT helps in identifying the distribution of charge across the molecule, which is crucial for understanding its chemical behavior. researchgate.net The method provides an excellent compromise between accuracy and computational cost for medium-sized molecules, making it well-suited for analyzing the piperidine (B6355638) and phenol (B47542) moieties within the compound. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional model of the molecule's most stable conformation.

HOMO-LUMO Energy Analysis for Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. ijaemr.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netscirp.org

A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. ijaemr.com For this compound, analysis of the HOMO-LUMO gap can predict its tendency to participate in chemical reactions and charge transfer interactions, which are vital for its potential biological activity. scirp.org DFT calculations are commonly used to compute these frontier molecular orbital energies. materialsciencejournal.orgmdpi.com

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Table 1: Summary of Quantum Chemical Calculation Methods

Method Key Information Obtained Relevance to this compound
Density Functional Theory (DFT) Optimized molecular geometry, electronic charge distribution, vibrational frequencies. Provides a foundational understanding of the compound's 3D structure and intrinsic electronic character.
HOMO-LUMO Analysis Energies of frontier molecular orbitals, HOMO-LUMO energy gap. Helps predict chemical reactivity, kinetic stability, and the potential for electronic transitions.
Natural Bond Orbital (NBO) Analysis Intramolecular charge transfer, hyperconjugative interactions, charge delocalization. Elucidates the stabilizing electronic interactions between the piperidine and phenol moieties.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein or DNA) to form a stable complex. jbcpm.comnih.gov

Prediction of Binding Poses and Affinities with Biological Macromolecules (e.g., DNA, enzymes, receptors)

Docking simulations are instrumental in predicting how this compound might interact with various biological macromolecules. The process involves placing the ligand into the binding site of a target protein in numerous possible conformations and orientations. nih.gov Scoring functions are then used to estimate the binding affinity for each pose, typically reported as a binding energy value (e.g., in kcal/mol). jbcpm.com A lower binding energy generally indicates a more stable and favorable interaction. This allows researchers to screen a wide range of potential biological targets and hypothesize the compound's mechanism of action. nih.gov For instance, docking studies could explore the binding of this compound to enzymes or receptors implicated in specific diseases.

Analysis of Hydrogen Bonding and Other Intermolecular Interactions

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. mdpi.com For this compound, these interactions are critical for its biological function. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the piperidine nitrogen can act as a hydrogen bond acceptor. Docking analysis visualizes these hydrogen bonds, as well as other interactions such as hydrophobic contacts, π-π stacking, and electrostatic interactions between the ligand and the amino acid residues of the target protein. nih.govnih.gov Understanding this interaction profile is essential for structure-activity relationship (SAR) studies and for optimizing the compound's structure to enhance its binding potency and selectivity.

Table 2: Summary of Molecular Docking Applications

Analysis Type Predicted Information Significance for Research
Binding Pose Prediction The most likely 3D orientation of the compound within a biological target's active site. Helps to visualize and understand the physical basis of the molecular recognition process.
Binding Affinity Estimation A numerical score (e.g., binding energy) that ranks the strength of the ligand-target interaction. Allows for the prioritization of compounds and potential biological targets for further experimental validation.
Interaction Analysis Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces. Provides a detailed map of the key interactions driving binding, guiding future molecular design and optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a crucial computational approach in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For molecules like this compound, which combines the pharmacophoric features of both phenol and piperidine rings, QSAR studies are instrumental in designing new derivatives with enhanced therapeutic potential. These methods are used to create predictive models that can guide the synthesis of new compounds and forecast their activity before they are created in a lab. nih.gov

The development of predictive QSAR models is a systematic process that begins with a dataset of compounds with known biological activities. For a series of derivatives based on the this compound scaffold, this would involve synthesizing analogs and testing their efficacy against a specific biological target. The dataset is then typically divided into a "training set," used to build the model, and a "test set," used to validate its predictive power. nih.gov

The core of QSAR lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, including molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These describe the molecule's lipophilicity, most commonly represented by LogP, which influences how a compound is absorbed and distributed. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links these descriptors to the observed biological activity (e.g., IC₅₀ values). researchgate.net A robust QSAR model is characterized by high correlation coefficients and predictive accuracy for the test set compounds, ensuring that the model is not a result of random correlation. nih.gov

Table 1: Key Molecular Descriptors Used in QSAR Model Development This table is interactive. You can sort and filter the data.

Descriptor Category Example Descriptors Information Encoded Relevance to Biological Activity
Electronic HOMO/LUMO Energy, Dipole Moment, Atomic Charges Electron distribution, reactivity, polarity Governs drug-receptor interactions, metabolic stability. researchgate.net
Steric Molecular Weight, Molar Volume, Surface Area Size, shape, and bulk of the molecule Determines the fit of the molecule into a binding site.
Hydrophobic LogP (Octanol/Water Partition Coefficient) Lipophilicity or hydrophobicity Influences membrane permeability, absorption, and distribution. nih.gov

Global reactivity parameters, derived from Conceptual Density Functional Theory (DFT), provide deep insights into the chemical reactivity and stability of molecules. These parameters are increasingly used as descriptors in QSAR models to predict inhibitory activity. For this compound and its derivatives, these quantum chemical descriptors can explain how structural modifications influence the molecule's interaction with a biological target. researchgate.net

Key global reactivity parameters include:

HOMO (Highest Occupied Molecular Orbital) Energy (EHOMO): Represents the ability of a molecule to donate electrons. Higher EHOMO values suggest a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital) Energy (ELUMO): Represents the ability of a molecule to accept electrons. Lower ELUMO values indicate a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): Calculated as ELUMO - EHOMO, this gap is an indicator of chemical stability. A smaller gap suggests higher reactivity. researchgate.net

Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a harder, less reactive molecule. Softness is the reciprocal of hardness. researchgate.net

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule.

By calculating these parameters for a series of this compound derivatives and correlating them with their measured inhibitory activities, researchers can build QSAR models that explain the mechanism of action. For instance, a model might reveal that compounds with a lower HOMO-LUMO energy gap (higher reactivity) and specific electrostatic potential distributions are more potent inhibitors, guiding the design of new molecules with optimized electronic properties for enhanced activity. researchgate.net

In Silico ADMET Predictions and Pharmacokinetic Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools have become indispensable in early-stage drug discovery for filtering out compounds with undesirable properties. mdpi.comfrontiersin.org For a molecule like this compound, computational models can predict its likely behavior in the body. researchgate.net

This profiling involves assessing a range of parameters:

Absorption: Predictions focus on human intestinal absorption (HIA) and permeability through cell membranes, such as Caco-2 cell permeability. frontiersin.org The model also evaluates compliance with established drug-likeness rules like Lipinski's Rule of Five. researchgate.net

Distribution: Key predicted parameters include Blood-Brain Barrier (BBB) penetration, which is crucial for drugs targeting the central nervous system (CNS), and the volume of distribution (VDss), which indicates how widely a drug distributes throughout the body. frontiersin.orgresearchgate.net

Metabolism: Predictions often center on the compound's potential to be a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6). researchgate.net Inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: The total clearance rate of the compound from the body is a primary parameter, indicating how long the drug will remain active. frontiersin.org

Toxicity: A wide array of toxicological endpoints are predicted, including Ames mutagenicity, hepatotoxicity (liver toxicity), and acute oral toxicity (LD₅₀). researchgate.net

These predictions are generated using software platforms like SwissADME, pkCSM, and admetSAR, which use large datasets of known compounds to build their predictive models. researchgate.net The results allow chemists to prioritize candidates with favorable pharmacokinetic and safety profiles for further development. researchgate.net

Table 2: Summary of Predicted ADMET Properties for Piperidine-Containing Scaffolds This table is interactive. You can sort and filter the data.

ADMET Parameter Property Predicted Favorable Outcome for Drug Candidate Computational Model Relevance
Absorption Human Intestinal Absorption (HIA) High (>80%) Predicts oral bioavailability. mdpi.com
Caco-2 Permeability High (>0.90) Indicates ability to cross intestinal wall. frontiersin.org
Lipinski's Rule of Five 0 violations Suggests good absorption and permeation. researchgate.net
Distribution Blood-Brain Barrier (BBB) Permeability Permeant (for CNS drugs) Determines if the compound can reach brain targets. researchgate.net
Volume of Distribution (VDss) > -0.15 log L/kg Indicates sufficient distribution in tissues.
Metabolism CYP2D6/CYP3A4 Inhibition Non-inhibitor Reduces risk of drug-drug interactions. researchgate.net
Excretion Total Clearance Moderate Ensures the drug is eliminated effectively without accumulating.
Toxicity Ames Test Non-mutagenic Indicates a low risk of causing DNA mutations. researchgate.net

Nonlinear Optical (NLO) Properties Investigations

Nonlinear optical (NLO) materials are of significant interest for their applications in modern technologies like optical data storage, telecommunications, and frequency conversion. researchgate.net Organic molecules, particularly those with donor-π-acceptor structures, can exhibit strong NLO responses. The this compound molecule, with its electron-donating phenol group and piperidine moiety connected by a methylene (B1212753) bridge, possesses structural features that make it a candidate for NLO investigations. Computational chemistry provides powerful tools to predict and understand the NLO properties of such molecules at the atomic level. researchgate.net

The investigation of NLO properties is often carried out using DFT calculations. These calculations can determine how the electron cloud of a molecule responds to an external electric field, which is the basis of NLO activity. A key factor influencing NLO properties is the HOMO-LUMO energy gap; molecules with smaller energy gaps tend to be more polarizable and exhibit larger NLO responses. researchgate.net

The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (β, γ).

Linear Polarizability (α): Describes the linear response of the molecular dipole moment to an applied electric field.

First Hyperpolarizability (β): Also known as the second-order polarizability, this term is responsible for second-order NLO effects like second-harmonic generation. A high β value is a primary indicator of a promising NLO material. researchgate.net

Second Hyperpolarizability (γ): This term governs third-order NLO phenomena.

Computational chemists use DFT methods to calculate these properties. By analyzing the calculated values for this compound and its derivatives, researchers can establish structure-property relationships. For example, adding strong electron-donating or electron-withdrawing groups to the phenol or piperidine rings can significantly alter the intramolecular charge transfer characteristics, thereby tuning the dipole moment and hyperpolarizability values. thesciencepublishers.com Studies have shown that increasing the strength of donor/acceptor groups can lead to a smaller HOMO-LUMO gap and a corresponding increase in the first hyperpolarizability (β), enhancing the NLO activity of the molecule. thesciencepublishers.com

Table 3: Calculated Electronic and NLO Properties for Conceptual Organic Molecules This table is interactive. You can sort and filter the data.

Parameter Symbol Definition Relationship to NLO Activity
HOMO-LUMO Energy Gap ΔE The energy difference between the highest occupied and lowest unoccupied molecular orbitals. A smaller gap generally leads to higher polarizability and a stronger NLO response. researchgate.net
Dipole Moment µ A measure of the separation of positive and negative electrical charges within a molecule. A larger ground-state dipole moment often correlates with increased hyperpolarizability. thesciencepublishers.com
Linear Polarizability α The measure of the induced dipole moment in response to an electric field. Represents the primary electronic response of the molecule.

Advanced Analytical Methodologies for Characterization and Research Applications of 4 Piperidin 4 Ylmethyl Phenol

Spectroscopic Techniques in Structural Elucidation and Conformation Analysis

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information regarding its functional groups, bonding, and electronic properties can be obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of 4-(Piperidin-4-ylmethyl)phenol reveals characteristic absorption bands that correspond to the vibrations of specific bonds within its structure. The presence of a broad band in the region of 3200–3600 cm⁻¹ is a clear indicator of the O-H stretching vibration of the phenolic hydroxyl group. Another significant absorption is the C-N stretching vibration from the piperidine (B6355638) ring, which typically appears around 1100 cm⁻¹. Other expected peaks include C-H stretching vibrations for both the aromatic ring and the aliphatic piperidine ring, as well as C=C stretching vibrations characteristic of the benzene (B151609) ring.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3600-3200 O-H Stretch Phenolic -OH
3100-3000 C-H Stretch Aromatic
3000-2850 C-H Stretch Aliphatic (Piperidine & Methylene (B1212753) Bridge)
1600-1450 C=C Stretch Aromatic Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy provides information about the chemical environment of protons. For this compound, the spectrum can be divided into distinct regions. The aromatic protons on the phenol (B47542) ring typically appear as multiplets in the downfield region of δ 6.7–7.2 ppm. The phenolic hydroxyl proton gives rise to a signal that can vary in chemical shift, often between δ 5–6 ppm, and may be broad depending on the solvent and concentration. The protons on the piperidine ring and the methylene bridge (-CH₂-) produce signals in the upfield region, generally between δ 2.5–3.5 ppm.

¹³C NMR Spectroscopy provides information about the different carbon environments in the molecule. The spectrum of this compound will show distinct signals for the aromatic carbons, with the carbon atom attached to the hydroxyl group being the most deshielded among them. The carbons of the piperidine ring and the methylene bridge will resonate in the aliphatic region of the spectrum. Due to the symmetry of the phenol ring, four distinct signals are expected for the six aromatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
Phenolic -OH 5.0 - 6.0 C-OH (Aromatic) ~155
Aromatic C-H 6.7 - 7.2 C-H (Aromatic) 115 - 130
Piperidine N-H Variable C-CH₂ (Aromatic) ~130
Piperidine C-H (α to N) 2.9 - 3.1 Piperidine C (α to N) ~45
Piperidine C-H (β to N) 1.6 - 1.8 Piperidine C (β to N) ~30
Methylene Bridge (-CH₂-) ~2.5 Piperidine C (γ) ~35

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The phenol chromophore in this compound is responsible for its UV absorption. Phenolic compounds typically exhibit two main absorption bands in the UV region. nih.gov These correspond to π → π* transitions of the aromatic ring. The position and intensity of these bands can be influenced by the solvent and the pH, as deprotonation of the phenolic hydroxyl group can cause a bathochromic (red) shift in the absorption maximum. For phenolic derivatives, absorption bands can be expected in the range of 230-290 nm and 300-350 nm. nih.govresearchgate.net

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a highly sensitive method for identifying and quantifying volatile and semi-volatile compounds. However, the direct analysis of phenols like this compound by GC can be challenging due to the polar hydroxyl group, which can cause poor peak shape and thermal degradation. researchgate.net To overcome this, derivatization is often employed to convert the polar -OH group into a less polar, more volatile ether or ester. epa.govnih.gov Common derivatizing agents include diazomethane (B1218177) to form a methyl ether or pentafluorobenzyl bromide (PFBBr). epa.gov Once derivatized, the compound can be readily analyzed by GC-MS, providing a distinct retention time and a mass spectrum that can be used for identification.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique particularly well-suited for polar and non-volatile molecules. For this compound, analysis in the positive ion mode is typical. The molecule readily accepts a proton, primarily at the basic nitrogen atom of the piperidine ring, to form a protonated molecular ion [M+H]⁺. Given the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol , the expected [M+H]⁺ ion would have an m/z value of approximately 192.28. scbt.com

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the [M+H]⁺ ion, providing valuable structural information. The fragmentation of piperidine-containing compounds is well-studied. scielo.br Common fragmentation pathways for the [M+H]⁺ ion of this compound could include:

Cleavage of the bond between the methylene bridge and the piperidine ring.

Cleavage of the bond between the methylene bridge and the phenol ring.

Loss of small neutral molecules from the piperidine ring.

Fragmentation of the piperidine ring itself, leading to characteristic daughter ions.

This detailed fragmentation pattern serves as a fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Diazomethane

Chromatographic Techniques for Purity Assessment and Mixture Analysis in Research

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For a compound like this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely utilized to ensure the quality of synthetic batches and to track the progress of its formation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound and analyzing reaction mixtures containing the compound. Its high resolution and sensitivity make it ideal for detecting and quantifying the target molecule as well as any impurities, starting materials, or byproducts.

In the context of its synthesis, HPLC can be used as an in-line analytical tool to track the formation of intermediates and the final product, allowing for reaction optimization. A common approach for analyzing piperidine-containing compounds is reversed-phase HPLC (RP-HPLC). nih.govresearcher.liferesearchgate.net This method typically employs a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

For this compound, a gradient elution method is often effective, where the composition of the mobile phase is changed over time to ensure the efficient elution of all components. A typical mobile phase might consist of a mixture of water (often with an acid modifier like phosphoric or formic acid to improve peak shape) and an organic solvent such as acetonitrile. nih.govresearcher.liferesearchgate.netsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenol group in the molecule contains a chromophore that absorbs UV light.

Table 1: Example of RP-HPLC Conditions for Analysis of Piperidine-Containing Compounds

ParameterCondition
Column Inertsil C18 (250 x 4.6 mm)
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV Spectrophotometry

This table presents typical conditions based on established methods for analyzing piperidine derivatives and is adaptable for this compound. nih.govresearcher.liferesearchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions in real-time, such as the synthesis of this compound. nih.gov It allows chemists to qualitatively assess the consumption of starting materials and the formation of the product. rsc.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. nih.govresearchgate.net The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). As the eluent ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. aga-analytical.com.pl

For separating phenolic compounds and monitoring reactions involving them, a common stationary phase is silica gel, and the mobile phase is often a mixture of nonpolar and polar organic solvents, such as hexane (B92381) and ethyl acetate. rsc.org After development, the separated spots on the TLC plate are visualized, commonly under UV light, which causes the aromatic phenol ring to fluoresce or absorb light. nih.gov By comparing the spots of the reaction mixture over time to reference spots of the starting materials, a clear picture of the reaction's progression can be obtained. rsc.org

Table 2: Typical TLC System for Monitoring Reactions of Phenolic Compounds

ParameterDescription
Stationary Phase Silica Gel GF Plates
Mobile Phase Hexane-Ethyl Acetate or Toluene-Acetone-Formic Acid
Application Small aliquots spotted via micropipette
Development Ascending chromatography in a sealed chamber
Visualization UV Light (254 nm)

This table outlines a common TLC setup for the analysis and reaction monitoring of compounds containing phenolic groups. rsc.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformation Studies

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule in the solid state and the nature of its intermolecular interactions, such as hydrogen bonding.

Structural studies on piperidine and its derivatives consistently show that the six-membered piperidine ring predominantly adopts a stable chair conformation to minimize steric strain. chemrevlett.comnih.goviucr.org In this conformation, substituents on the ring can occupy either axial or equatorial positions.

While specific crystallographic data for this compound is not publicly available, the structure of the closely related compound, 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, provides significant insight. nih.gov In this analog, the piperidine ring also adopts a chair conformation, and the exocyclic bond from the nitrogen atom is in an equatorial orientation. nih.gov The crystal structure is stabilized by a network of hydrogen bonds involving the phenolic hydroxyl group, the hydroxymethylene group, and the piperidine nitrogen atom, forming chains and two-dimensional networks. nih.gov It is highly probable that this compound would exhibit similar structural features, including a chair conformation for the piperidine ring and extensive hydrogen bonding involving its phenolic hydroxyl and piperidine nitrogen atoms.

Table 3: Crystal and Hydrogen-Bond Data for the Analogous Compound 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol

ParameterValue
Chemical Formula C₁₃H₁₉NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.0428 (2)
b (Å) 17.2269 (7)
c (Å) 11.3010 (4)
β (°) 94.663 (4)
Volume (ų) 1172.53 (7)
Z 4
Hydrogen Bond (D—H⋯A) O(phenol)—H⋯N(piperidine)
Hydrogen Bond (D—H⋯A) O(hydroxymethylene)—H⋯O(phenol)

Data sourced from the crystallographic study of 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, a structurally similar molecule. nih.gov

Development of Novel Derivatives and Analogs of 4 Piperidin 4 Ylmethyl Phenol

Synthesis and Biological Evaluation of Piperidine-Substituted Phenol (B47542) Analogs

The synthesis of analogs based on the 4-(piperidin-4-ylmethyl)phenol core structure allows for a systematic investigation of structure-activity relationships (SAR). By introducing various substituents on the piperidine (B6355638) ring and the phenol group, chemists can fine-tune the molecule's properties to achieve desired biological effects.

A common synthetic approach involves multi-step reactions. For instance, piperidinol analogs have been generated through parallel synthesis to create extensive libraries for biological screening. nih.gov One method involves reacting an optically active epoxide, such as (S)-(+)-epichlorohydrin, with a substituted phenol in the presence of a base like cesium carbonate. The resulting chiral epoxide intermediate is then treated with a substituted piperidine to yield the final analog. nih.gov

These analogs have been evaluated for a range of biological activities, including antimicrobial and anticancer properties. ajchem-a.comnih.govresearchgate.net For example, a library of piperidinol analogs was screened for anti-tuberculosis activity, identifying compounds with significant potency. nih.gov The biological activity is often dependent on the specific substitutions made. Studies have shown that piperidine-substituted sulfonamides exhibit potent anticancer properties, with the position of methyl groups on the piperidine ring influencing their antitumor efficacy. ajchem-a.com

Table 1: Biological Activity of Selected Piperidine-Substituted Phenol Analogs

Compound IDR-Group on PhenolStereochemistryBiological ActivityMIC (μg/mL)
4b p-ChloroRAnti-tuberculosis1.4 nih.gov
4m p-TrifluoromethylSAnti-tuberculosis1.7 nih.gov
1 UnsubstitutedRacemicAnti-tuberculosis1.5 nih.gov

MIC (Minimum Inhibitory Concentration) values against Mycobacterium tuberculosis.

Exploration of Bis-Phenol Derivatives (e.g., 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives)

Another avenue of development involves creating larger molecules by linking two phenol groups through a piperidine-based bridge, forming bis-phenol derivatives. A key example is the synthesis of 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives, which have been investigated as novel modulators of the estrogen receptor (ER). nih.gov

The synthesis of these symmetric bis-phenol compounds can be achieved through methods like the McMurry coupling reaction. nih.gov This strategy allows for the creation of a diverse set of derivatives by modifying the nitrogen atom of the piperidine ring. Research has shown that the nature of the substituent on the piperidine nitrogen plays a crucial role in the biological activity of these compounds. nih.gov

For instance, introducing hydrophobic substituents on the nitrogen atom was found to enhance the binding affinity for the estrogen receptor alpha (ERα). nih.gov Furthermore, the addition of four methyl groups near the piperidine nitrogen significantly increased this binding affinity. nih.gov These findings highlight how structural modifications to the bis-phenol scaffold can tune the molecule's interaction with specific biological targets, leading to potential therapeutic applications, such as in hormone-dependent cancers. nih.gov

Table 2: Estrogen Receptor (ERα) Binding Affinity of 4,4'-(piperidin-4-ylidenemethylene)bisphenol Derivatives

Compound IDN-Substituent on Piperidine RingRelative Binding Affinity (%)
3a H1.2
3b Acetyl21.6
3c Benzoyl10.5
3d Methyl3.5

Data adapted from studies on ERα modulators. nih.gov

Integration into Hybrid Molecules and Multi-Target Ligands

The this compound scaffold is an ideal building block for creating hybrid molecules designed to interact with multiple biological targets simultaneously. This multi-target-directed ligand (MTDL) approach is a promising strategy for treating complex, multifactorial diseases like Alzheimer's disease. nih.govresearchgate.netnih.govresearchgate.net

The design of these hybrids involves the molecular hybridization of pharmacophore fragments from different bioactive molecules. researchgate.netresearchgate.net For example, the N-benzylpiperidine nucleus, a component of the Alzheimer's drug donepezil, is known to bind to the catalytic site of acetylcholinesterase (AChE). nih.govencyclopedia.pub By combining this piperidine-containing fragment with other pharmacophores, such as those found in oxadiazoles, researchers have developed novel MTDLs. researchgate.net

These hybrid molecules are engineered to exhibit a range of beneficial activities, including the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), prevention of amyloid-beta (Aβ) peptide aggregation, and antioxidant effects. nih.govresearchgate.net The strategic combination of different structural motifs within a single molecule can lead to synergistic effects and a more effective therapeutic profile compared to single-target agents. nih.gov

Table 3: Multi-Target Activity of a Piperidine-Acylhydrazone Hybrid Molecule

Compound IDTargetActivityIC₅₀ (µM)
PQM-181 (5k) Acetylcholinesterase (AChE)Inhibition5.9 researchgate.net
Oxidative StressAntioxidant7.45 researchgate.net
Aβ₁₋₄₂ AggregationInterferenceModerate researchgate.net

IC₅₀ represents the half-maximal inhibitory concentration.

Design of Prodrugs and Targeted Delivery Systems

Prodrug design is a chemical strategy used to overcome undesirable properties of a drug molecule, such as poor bioavailability, chemical instability, or lack of target specificity. The phenolic hydroxyl group in this compound is an ideal handle for prodrug modification. nih.gov

By masking the phenolic group with a promoiety, it is possible to improve the drug's pharmacokinetic profile. Common prodrug strategies for phenolic compounds include the formation of esters, carbonates, carbamates, phosphates, or ethers. nih.gov These modifications can increase the lipophilicity of the parent drug, enhancing its ability to cross cell membranes and improve oral absorption. Once absorbed, the promoiety is designed to be cleaved by enzymes or chemical hydrolysis, releasing the active parent drug. nih.gov

Targeted prodrug design represents a more advanced approach, aiming for site-selective drug delivery. nih.gov This can be achieved by designing a promoiety that is recognized by specific enzymes or transporters that are overexpressed in the target tissue, such as a tumor. This strategy not only enhances efficacy but can also reduce off-target side effects. For instance, an O-(imidomethyl) derivative of a phenolic drug was designed to be insensitive to enzymatic hydrolysis but to hydrolyze chemically, allowing for controlled release of the parent compound. nih.gov

Table 4: Common Prodrug Strategies for Phenolic Compounds

Prodrug LinkagePromoiety ClassPotential Advantage
EsterAcyl groupImproved lipophilicity, oral absorption
CarbonateAlkoxycarbonyl groupImproved stability and permeability
CarbamateAminocarbonyl groupControlled release
PhosphatePhosphate groupIncreased aqueous solubility for IV administration

Future Research Directions and Translational Perspectives for 4 Piperidin 4 Ylmethyl Phenol

Comprehensive Preclinical and Clinical Efficacy and Safety Evaluation

Currently, 4-(Piperidin-4-ylmethyl)phenol is available commercially as a research chemical, intended for laboratory use rather than for human or veterinary applications. There is no publicly available data from comprehensive preclinical toxicology studies or formal clinical trials to assess its efficacy and safety in humans.

A foundational step in its translational path would be a thorough preclinical evaluation. This would involve a battery of in vitro and in vivo toxicology studies to establish a preliminary safety profile. Key assessments would include:

Cytotoxicity assays against a panel of human cell lines to identify potential for cell damage.

Genotoxicity tests (e.g., Ames test, micronucleus assay) to screen for mutagenic properties.

Cardiovascular safety screening (e.g., hERG channel assay) to assess the risk of cardiac arrhythmias.

Acute and chronic toxicity studies in animal models to determine the effects of single and repeated dosing.

Following promising preclinical safety data, investigational new drug (IND)-enabling studies would be required before any consideration of progression to Phase I clinical trials, which would evaluate the compound's safety, tolerability, and pharmacokinetic profile in human subjects.

In Vivo Pharmacological Assessments in Disease Models

The therapeutic potential of this compound, inferred from its structure, necessitates validation through in vivo pharmacological studies using relevant animal models of disease. The piperidine (B6355638) scaffold is a core component of numerous central nervous system (CNS) active drugs, while phenolic compounds are known for a wide range of biological activities, including antioxidant and anti-inflammatory effects. ajchem-a.comnih.gov

Future in vivo research should target disease areas where these structural motifs have proven efficacy. For instance:

Neuropharmacological Models: Given the structural similarities to components of neuroleptic and analgesic drugs, its effects could be tested in models of depression, anxiety, and neuropathic pain.

Inflammatory Disease Models: The presence of the phenol (B47542) group suggests potential anti-inflammatory activity, which could be explored in models of arthritis or inflammatory bowel disease. nih.gov

Oncology Models: Certain substituted piperidines have demonstrated anticancer properties, warranting investigation in various cancer xenograft models. ajchem-a.comnih.gov

These studies would be crucial for establishing proof-of-concept for its therapeutic utility and for identifying the most promising clinical indications to pursue.

Mechanistic Validation in Complex Biological Systems

Elucidating the mechanism of action is a critical step in the development of any new therapeutic agent. For this compound, research on its hydrochloride salt suggests a potential interaction with serotonin (B10506) and norepinephrine (B1679862) transporters. This hypothesis is based on the established pharmacology of other piperidine-containing molecules that target these transporters, which are implicated in mood regulation.

Future mechanistic studies should aim to:

Confirm Target Engagement: Utilize binding assays and functional assays to definitively measure the affinity and activity of the compound at serotonin, norepinephrine, and dopamine transporters, as well as other potential CNS receptors.

Identify Downstream Signaling Pathways: Employ techniques such as transcriptomics and proteomics in relevant cell models to understand how target engagement translates into cellular responses.

In Vivo Target Validation: Use techniques like positron emission tomography (PET) imaging with radiolabeled ligands in animal models to confirm that the compound reaches and interacts with its intended target in the brain.

Medicinal Chemistry Optimization for Enhanced Potency and Selectivity

The structure of this compound serves as a valuable template for medicinal chemistry optimization. The phenol and piperidine moieties offer multiple points for chemical modification to improve its pharmacological properties. The goal of such an optimization campaign would be to enhance potency at the desired biological target while minimizing off-target effects, thereby improving the therapeutic index.

Key strategies for optimization include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule—such as adding substituents to the aromatic ring or the piperidine nitrogen—and assessing the impact on biological activity.

Improving Drug-like Properties: Modifying the structure to optimize pharmacokinetic properties, such as solubility, metabolic stability, and oral bioavailability.

Enhancing Selectivity: Fine-tuning the structure to maximize affinity for the intended target over other related receptors or enzymes to reduce the likelihood of side effects.

The table below outlines potential modification sites and their intended effects based on established medicinal chemistry principles for piperidine and phenol scaffolds.

Molecular ScaffoldPotential Modification SiteRationale for ModificationDesired Outcome
Phenol Ring Aromatic Ring PositionsIntroduction of electron-withdrawing or donating groups.Modulate binding affinity and metabolic stability.
Phenol Ring Hydroxyl GroupConversion to ethers or esters.Improve bioavailability and alter hydrogen bonding capacity.
Piperidine Ring Ring NitrogenAddition of various substituents.Alter basicity, solubility, and target interaction.
Piperidine Ring Ring CarbonsIntroduction of substituents or conformational constraints.Enhance selectivity and reduce off-target binding.

Exploration of New Therapeutic Indications

The "privileged" nature of the piperidine and phenol scaffolds suggests that this compound and its future optimized analogs could have therapeutic applications beyond the initially hypothesized areas. The piperidine ring is a versatile structural unit found in drugs for a wide range of conditions. lifechemicals.comnih.gov

A broad-based screening approach could uncover novel therapeutic uses. This would involve testing the compound against a wide panel of biological targets, including:

G-protein coupled receptors (GPCRs)

Ion channels

Enzymes (e.g., kinases, proteases)

This type of exploratory screening can lead to serendipitous discoveries and open up entirely new avenues for clinical development. For example, piperidine derivatives have been investigated for antimicrobial, anticancer, anti-inflammatory, and anti-Alzheimer's properties. ajchem-a.comijnrd.org

Development as Chemical Probes for Biological Pathway Elucidation

Beyond its direct therapeutic potential, this compound could be developed into a valuable research tool. If a specific, high-affinity biological target is identified, the molecule can be modified to create a chemical probe.

Such probes are instrumental in basic research for several reasons:

Target Identification and Validation: A potent and selective probe can be used to confirm the role of a specific protein in a disease process.

Pathway Analysis: By applying the probe to cells or tissues, researchers can study the downstream biological effects of modulating its target.

Imaging Applications: The probe can be tagged with a fluorescent dye or a radioactive isotope to visualize the location and density of its target in cells, tissues, or even whole organisms.

The development of a chemical probe from this scaffold would require the synthesis of an analog with a suitable functional group for attaching a tag, without significantly disrupting its binding to the target protein.

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-(Piperidin-4-ylmethyl)phenol?

  • Methodological Answer : The compound is typically synthesized via reductive amination. For example, 4-hydroxybenzaldehyde reacts with 4-piperidinemethanol under reductive conditions using NaBH₄ or catalytic hydrogenation (e.g., Pd/C in H₂). The reaction is monitored by TLC, and the product is purified via column chromatography. Structural confirmation is achieved using 1H^1H-NMR (showing aromatic protons at δ 6.7–7.2 ppm and piperidine methylene signals at δ 2.5–3.5 ppm) and 13C^{13}C-NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H-NMR identifies proton environments (e.g., phenolic -OH at δ 5–6 ppm), while 13C^{13}C-NMR confirms carbons adjacent to electronegative groups.
  • IR spectroscopy : Detects O-H stretching (3200–3600 cm⁻¹) and C-N bonds (~1100 cm⁻¹).
  • Mass spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 208) .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) with the SHELX suite (e.g., SHELXL for refinement). Data collection at 100 K minimizes thermal motion artifacts. Hydrogen-bonding networks (e.g., O-H···N interactions) are analyzed using Mercury software. Example: Piperidine ring puckering parameters (Cremer-Pople) and torsion angles are calculated .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst loading) using a fractional factorial design.
  • Catalyst optimization : Compare NaBH₄ vs. Pd/C hydrogenation efficiency (e.g., yields of 65% vs. 82%).
  • In-line analytics : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediates and purity .

Q. How do structural modifications influence biological activity?

  • Methodological Answer :

  • Functionalization : Introduce sulfonyl (e.g., via SOCl₂) or hydrazinyl groups (e.g., hydrazine hydrate) to study SAR.
  • Enzyme assays : Test inhibition of kinases (e.g., PIM1) using fluorescence polarization. IC₅₀ values correlate with substituent electronegativity (e.g., -NO₂ groups enhance activity by 3-fold) .

Q. How to resolve contradictions in reported biological data?

  • Methodological Answer :

  • Orthogonal assays : Compare enzyme inhibition (e.g., radiometric assays) with cell-based viability (MTT assay).
  • Purity validation : Use UPLC-MS to rule out impurities (>98% purity required).
  • Computational docking : AutoDock Vina predicts binding poses to explain variability (e.g., hydrophobic interactions with kinase ATP-binding pockets) .

Q. What computational methods model interactions with biological targets?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate ligand-protein binding (e.g., GROMACS) over 100 ns to assess stability.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Validate with experimental IC₅₀ values .

Notes

  • Structural analogs (e.g., 4-(hydrazinylmethyl)phenol) provide insights into functional group effects .
  • Crystallography data from SHELX is critical for confirming hydrogen-bonding motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.